molecular formula C9H7BrN2 B8212016 6-Bromoisoquinolin-8-amine

6-Bromoisoquinolin-8-amine

Cat. No.: B8212016
M. Wt: 223.07 g/mol
InChI Key: ZRKNMBYFRJJIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoisoquinolin-8-amine ( 2708286-88-6) is a high-value halogenated isoquinoline derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a versatile synthetic intermediate, particularly in constructing more complex molecular architectures. Its structure, featuring a bromine atom at the 6-position and an amine group at the 8-position, makes it a crucial building block for various coupling reactions and functional group transformations, facilitating the exploration of structure-activity relationships in drug discovery programs. Quinoline and isoquinoline cores are recognized as privileged structures in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. Research on analogous 8-aminoquinoline and halogenated quinoline derivatives has highlighted their potential in developing therapeutic agents with antibacterial, antifungal, anticancer, and anti-neurodegenerative properties . The bromine atom present in this specific compound offers a reactive handle for further elaboration via metal-catalyzed cross-coupling reactions, enabling researchers to efficiently create diverse chemical libraries for biological screening. This product is intended for research and further manufacturing applications as a chemical precursor. It is not for diagnostic or therapeutic use. For laboratory safety, please consult the relevant Safety Data Sheet (SDS). This compound should be stored in a dark place, under an inert atmosphere, at room temperature to maintain stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoisoquinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKNMBYFRJJIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromoisoquinolin-8-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Bromoisoquinolin-8-amine

Abstract

This compound is a high-value, bifunctional halogenated isoquinoline derivative of significant interest in medicinal and synthetic chemistry.[1] Its structure, featuring a reactive bromine atom at the C-6 position and a versatile primary amine at the C-8 position, establishes it as a crucial building block for constructing complex molecular architectures.[1] The isoquinoline core is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-neurodegenerative properties.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical identifiers, synthesis, physicochemical properties, key chemical reactions, and applications, with a focus on its utility in drug discovery and development for researchers and scientists.

Chemical Identity and Core Identifiers

The unique identification of a chemical compound is fundamental for research, procurement, and regulatory compliance. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 2708286-88-6[1]
Molecular Formula C₉H₇BrN₂[3]
Molecular Weight 223.07 g/mol [1]
InChI Key ZRKNMBYFRJJIFF-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC2=C(C(=C1)N)C=CN=C2Br[3]

Synthesis and Strategic Methodologies

The synthesis of substituted amino-isoquinolines often involves a multi-step process. A highly efficient and step-economic approach for generating the 8-amino functionality on a related quinoline core, which is directly analogous to the synthesis of this compound, is the reduction of the corresponding 8-nitro precursor.[1][4] This method is favored as the nitro-substituted heterocycle is often more accessible through standard nitration and halogenation sequences.

Synthetic Workflow: Reduction of a Nitro Precursor

The most direct final step to synthesize the target compound is the chemical reduction of 6-bromo-8-nitroisoquinoline. This transformation is highly efficient and avoids the need for protecting groups on the amine. The workflow is conceptually straightforward and robust.

Precursor 6-Bromo-8-nitroisoquinoline Reagents Fe powder, Acetic Acid in Ethanol/Water Precursor->Reagents Product This compound Reagents->Product Reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 6-bromo-8-aminoquinoline

The following protocol for the synthesis of the analogous compound, 6-bromoquinolin-8-amine, provides a field-proven methodology for the reduction of a bromo-nitro-quinoline, which can be adapted for the isoquinoline target.[4] The choice of iron powder in an acidic medium is a classic, effective, and scalable method for nitro group reduction.

Materials:

  • 6-bromo-8-nitroquinoline (1.0 eq, e.g., 4 g, 15.8 mmol)

  • Iron powder (3.6 eq, e.g., 3.18 g, 56.9 mmol)

  • Ethanol (EtOH)

  • Acetic Acid (HOAc)

  • Water (H₂O)

  • 2.5 N Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite or Diatomaceous Earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-8-nitroquinoline (1.0 eq) in a solvent mixture of EtOH/HOAc/H₂O (e.g., 50 mL/50 mL/25 mL).[4]

  • Addition of Reducing Agent: Add iron powder (3.6 eq) to the solution.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[4]

  • Neutralization: Carefully neutralize the acidic solution with 2.5 N NaOH solution until the pH is basic.[4]

  • Filtration: Filter the suspension through a pad of Celite to remove the iron powder and iron salts. Wash the filter cake thoroughly with EtOAc.[4]

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with EtOAc (e.g., 3 x 200 mL).[4]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purification: Purify the resulting residue by column chromatography on silica gel (e.g., using 40% EtOAc/hexane as the eluent) to afford the pure 6-bromoquinolin-8-amine as a yellow solid (reported yield: 91%).[4]

Physicochemical Properties and Reactivity

The utility of this compound as a synthetic intermediate is derived from its distinct physicochemical properties and the orthogonal reactivity of its two key functional groups.

PropertyValue / DescriptionSource
Physical State Solid (predicted)
Solubility Soluble in organic solvents like DMF, DMSO, and Ethanol.[5]
Storage Conditions Store at room temperature in a dark place under an inert atmosphere.[1]
Stability Stable under normal conditions. May be sensitive to light and air.[6][7]
Chemical Reactivity

The molecule possesses two primary reactive sites: the C-6 bromine atom and the C-8 primary amine. This bifunctional nature allows for selective, stepwise modifications, making it an ideal scaffold for building chemical libraries.[1]

  • C-6 Bromo Group: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

    • Suzuki-Miyaura Coupling: Reacts with boronic acids to introduce aryl or alkyl groups.

    • Buchwald-Hartwig Amination: Couples with amines to form substituted diamines.

    • Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl moieties.

    • Heck Coupling: Forms new C-C bonds with alkenes.

    • Cyanation: Introduction of a nitrile group.

  • C-8 Amino Group: The primary amine is a versatile nucleophile.[1]

    • N-Acylation/Sulfonylation: Forms amides and sulfonamides with acyl/sulfonyl chlorides.

    • N-Alkylation: Reacts with alkyl halides to introduce alkyl groups.

    • Reductive Amination: Condenses with aldehydes or ketones to form secondary or tertiary amines.

  • Aromatic Core (Electrophilic Substitution): The reactivity of the isoquinoline core is governed by its substituents. The C-8 amine is a powerful electron-donating group (+M effect) that activates the carbocyclic ring and directs incoming electrophiles to the ortho (C-7) and para (C-5) positions.[1]

cluster_0 Reactivity of this compound cluster_C6 C6-Bromo Position cluster_C8 C8-Amine Position Core This compound C6_Node Pd-Catalyzed Cross-Coupling Core->C6_Node Versatile Handle C8_Node Nucleophilic Reactions Core->C8_Node Nucleophilic Center Suzuki Suzuki C6_Node->Suzuki Buchwald Buchwald-Hartwig C6_Node->Buchwald Sonogashira Sonogashira C6_Node->Sonogashira Heck Heck C6_Node->Heck Acylation N-Acylation C8_Node->Acylation Alkylation N-Alkylation C8_Node->Alkylation Reductive Reductive Amination C8_Node->Reductive

Caption: Orthogonal reactivity of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1]

  • Scaffold for Library Synthesis: Its bifunctional nature is ideal for creating large, diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[1] By selectively reacting at either the C-6 or C-8 position, chemists can systematically explore the chemical space around the privileged isoquinoline core.

  • Development of Novel Therapeutics: The 8-aminoquinoline and isoquinoline scaffolds are present in compounds with a broad range of biological activities.[1][2] Derivatives are investigated for their potential as:

    • Anti-infective Agents: Including antibacterial, antifungal, and antimalarial compounds.[1][2]

    • Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines.[1][8]

    • CNS-Active Agents: Potential for developing treatments for neurodegenerative diseases.[1]

Safety and Handling

  • Hazard Classification: Similar compounds are often classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[7][9][10]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[10]

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6][7]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

References

  • 6-bromoquinolin-5-amine - ECHA. [Link]

  • 5-Bromoisoquinolin-8-amine | C9H7BrN2 | CID 16218302 - PubChem. [Link]

  • 6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem. [Link]

  • Isoquinolines | AMERICAN ELEMENTS®. [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane - Semantic Scholar. [Link]

  • What are the applications of 8-bromoisoquinoline? - Knowledge - Hangzhou Go Top Peptide Biotech Co., Ltd. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC. [Link]

Sources

The Emerging Therapeutic Potential of 6-Bromoisoquinolin-8-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This technical guide delves into the therapeutic potential of a specific, highly functionalized scaffold: 6-Bromoisoquinolin-8-amine. We will explore its synthetic versatility, potential mechanisms of action, and provide a framework for its evaluation as a source of novel drug candidates, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical starting point for next-generation therapeutics.

The this compound Scaffold: A Strategic Starting Point

The this compound molecule is a bifunctional scaffold of significant interest for the synthesis of compound libraries.[1] Its structure presents two distinct and chemically addressable functional groups: a primary aromatic amine at the C-8 position and a bromo substituent at the C-6 position. This arrangement allows for selective and orthogonal chemical modifications, making it an ideal building block for exploring structure-activity relationships (SAR).[1]

  • The C-8 Amine: This primary amine is a versatile nucleophile, readily participating in a range of bond-forming reactions. These include N-acylation, N-alkylation, and reductive amination, allowing for the introduction of a wide array of side chains and functional groups.[1]

  • The C-6 Bromo Group: The bromine atom serves as a reactive handle for powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation). This enables the efficient creation of diverse chemical libraries for biological screening.[1]

The presence of the bromine atom and the amine group also influences the electronic properties of the isoquinoline ring system, which can be critical for molecular recognition by biological targets.[2][3]

Synthetic Strategies and Derivatization

The generation of a diverse library of this compound derivatives is key to unlocking their therapeutic potential. A general and efficient approach to the core structure involves the reduction of a corresponding nitro-isoquinoline precursor. For the related 6-bromoquinolin-8-amine, a highly efficient reduction of 6-bromo-8-nitro-quinoline is achieved using iron powder in a mixture of ethanol, acetic acid, and water.[1][4]

Experimental Protocol: Synthesis of the Core Scaffold (Analogous Reduction)

Reaction: Reduction of 6-Bromo-8-Nitroquinoline to 6-Bromoquinolin-8-amine [4]

  • To a solution of 6-bromo-8-nitro-quinoline (1.58 mmol) in a mixture of EtOH/HOAc/H₂O (50 mL/50mL/25mL), add iron powder (5.69 mmol).

  • Heat the resulting mixture at reflux for 3 hours.

  • Cool the reaction mixture to room temperature and neutralize with 2.5 N NaOH.

  • Filter the mixture through celite to remove iron solids and wash the filter cake with EtOAc.

  • Extract the eluent with EtOAc (3 x 200 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting oil by column chromatography (40% EtOAc/hexanes) to afford the 6-bromoquinolin-8-amine product.[4]

This foundational molecule can then be subjected to a variety of derivatization reactions at the C-8 amine and C-6 bromo positions to generate a library of novel compounds for screening.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization Pathways Nitro_Precursor 6-Bromo-8-Nitro-Isoquinoline Reduction Reduction (e.g., Fe/AcOH) Nitro_Precursor->Reduction Core_Scaffold This compound Reduction->Core_Scaffold C8_Amine C-8 Amine Functionalization (N-Acylation, N-Alkylation) Core_Scaffold->C8_Amine C6_Bromo C-6 Bromo Functionalization (Suzuki, Buchwald-Hartwig) Core_Scaffold->C6_Bromo Derivative_Library Diverse Chemical Library C8_Amine->Derivative_Library C6_Bromo->Derivative_Library G cluster_pathway Kinase-Driven Cancer Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Receptor Inhibits

Caption: Proposed mechanism of action for this compound derivatives.

Preclinical Evaluation Workflow

A systematic approach is required to validate the therapeutic potential of novel this compound derivatives. This involves a tiered screening process, from initial in vitro cytotoxicity assays to in vivo efficacy studies.

In Vitro Evaluation

a) Cytotoxicity Screening: The initial step is to assess the anti-proliferative activity of the synthesized derivatives against a panel of human cancer cell lines.

  • MTT/MTS Assay: To determine the IC₅₀ (half-maximal inhibitory concentration) values.

  • LDH Cytotoxicity Assay: To measure cell membrane integrity and identify cytotoxic effects. [5][6]* Cell Lines: A diverse panel should be used, such as MCF-7 (breast), SW480 (colon), HeLa (cervical), and HT29 (colon). [7][5][6] b) Mechanism of Action Studies: For promising candidates, further assays are necessary to elucidate the underlying mechanism.

  • In Vitro Kinase Assays: To determine the inhibitory activity against specific kinase targets (e.g., EGFR, VEGFR-2). [8][9]These assays typically measure the transfer of a phosphate group from ATP to a substrate. [9][10]* Cell Cycle Analysis: To investigate if the compounds induce cell cycle arrest. [11]* Apoptosis Assays (e.g., DNA Laddering, Annexin V staining): To determine if the compounds induce programmed cell death. [5][6][11]* Topoisomerase I Inhibition Assay: To assess for alternative mechanisms of anticancer activity. [5][12]

In Vivo Evaluation

The most promising derivatives from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a physiological context.

Experimental Protocol: Human Tumor Xenograft Model [2]

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10⁶ cells) into the mid-dorsal region of immunocompromised mice (e.g., athymic nude mice). [2]2. Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~150 mm³). [2]3. Treatment: Administer the test compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. Include vehicle control and positive control (e.g., doxorubicin) groups. [2]4. Monitoring: Measure tumor dimensions every other day with calipers and calculate tumor volume. [2]5. Endpoint: After a set treatment period (e.g., 25 days), sacrifice the animals and excise the tumors for further analysis. [2]

Data Presentation: In Vitro Cytotoxicity

The results from cytotoxicity screening can be summarized in a table for clear comparison.

Compound IDModificationMCF-7 IC₅₀ (µM)SW480 IC₅₀ (µM)Normal Cell Line IC₅₀ (µM)Selectivity Index (Normal/Cancer)
8a (Example) Aliphatic linker at SH15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72~4.7
Erlotinib (Control) ->30>30>100-
Cisplatin (Control) -19.45 ± 4.1225.14 ± 3.1215.24 ± 0.98~0.6

Data adapted from a study on 6-bromo quinazoline derivatives for illustrative purposes. [7][13]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthetic tractability allows for the creation of large, diverse compound libraries, increasing the probability of identifying potent and selective drug candidates. The strong precedent set by related quinoline and quinazoline derivatives suggests that kinase inhibition is a likely and highly valuable mechanism of action to explore for this compound class.

Future work should focus on the systematic synthesis and screening of this compound derivatives, followed by in-depth mechanistic studies for the most active compounds. Structure-activity relationship studies will be crucial in optimizing potency and selectivity, with the ultimate goal of identifying preclinical candidates for further development. The insights and protocols provided in this guide offer a robust framework for initiating and advancing such a drug discovery program.

References

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). MDPI. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC. [Link]

  • Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2025). AACR Journals. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. DSpace Repository. [Link]

  • Quinoline‐indole derivatives as potential anticancer agents targeting colchicine binding sites. ResearchGate. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PMC. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). SCIRP. [Link]

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). PMC. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. (n.d.). Semantic Scholar. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. (n.d.). PMC. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Europe PMC. [Link]

Sources

The 8-Aminoisoquinoline Scaffold: Synthesis, Functionalization, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-aminoisoquinoline (8-AIQ) scaffold represents a distinct and underutilized isomer of the widely recognized 8-aminoquinoline (8-AQ). While 8-AQ is ubiquitous as a bidentate directing group in C-H activation chemistry, 8-AIQ has emerged primarily as a potent pharmacophore in medicinal chemistry. Its structural geometry places the exocyclic amine at the peri-position relative to the ring nitrogen, but with a different electronic vector than 8-AQ, altering its chelation potential and binding affinity in biological systems.

This technical guide analyzes the 8-AIQ scaffold's synthesis, its reactivity as a substrate for selective hydrogenation, and its critical role in next-generation therapeutics targeting SARM1 (neurodegeneration) and Cereblon (oncology) .

Synthetic Strategies for the Core Scaffold[1]

Accessing the 8-aminoisoquinoline core requires overcoming the inherent electrophilic substitution patterns of the isoquinoline ring, which typically favors the 5- and 8-positions for electrophilic attack but requires specific sequences to install the amine functionality.

The Classical Nitro-Reduction Route

The most robust industrial and laboratory-scale route involves the functionalization of isoquinoline via nitration, often coupled with halogenation to block reactive sites or provide handles for further coupling.

  • Step 1: Nitration/Bromination: Direct nitration of isoquinoline yields 5-nitroisoquinoline as the major product. To access the 8-position selectively, a blocking strategy or specific conditions (e.g., using 5-bromo-isoquinoline as a precursor) are often employed.

  • Step 2: Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (Pd/C) or chemical reductants (Fe/HCl, SnCl2).

Modern Catalytic Approaches

Recent advances have introduced more direct methods:

  • Povarov Reaction: A multi-component condensation involving anilines, aldehydes, and electron-rich olefins can construct the isoquinoline core with the amine pre-installed, though this is less common for the specific 8-isomer.

  • Ru-Catalyzed Hydrogenation (Scaffold Modification): Once formed, the 8-AIQ scaffold serves as an excellent substrate for carbocycle-selective hydrogenation . Using a Ruthenium catalyst, the benzene ring of 8-AIQ can be selectively reduced to yield 5,6,7,8-tetrahydro-8-aminoisoquinoline with high enantioselectivity (up to 94% yield, 90:10 er), preserving the pyridine ring. This provides access to saturated chiral amines essential for fragment-based drug discovery.

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8]

Unlike 8-aminoquinoline, which is often a "tool" for synthesis, 8-aminoisoquinoline is a "target" for biological activity.

Neurodegeneration: SARM1 Inhibition

Sterile Alpha and TIR Motif containing 1 (SARM1) is a central executioner of axon degeneration. Upon activation, SARM1 hydrolyzes NAD+, leading to metabolic collapse and axon death.

  • Mechanism: 8-AIQ derivatives bind to the allosteric site of SARM1, stabilizing the auto-inhibited conformation or directly inhibiting the NADase activity.

  • Key Insight: The 8-amino group is critical for hydrogen bonding within the SARM1 pocket, preventing the conformational change required for enzyme activation.

Oncology: Cereblon (CRBN) Modulation

Immunomodulatory imide drugs (IMiDs) like Lenalidomide target Cereblon, an E3 ubiquitin ligase substrate receptor.

  • Innovation: Novel 8-aminoisoquinoline-2,6-dioxopiperidine derivatives have been designed as CRBN modulators.

  • Performance: The 8-amino substituted derivative (Compound 10a) demonstrated superior antiproliferative activity against Multiple Myeloma cells (NCI-H929, IC50 = 2.25 µM) compared to 5-, 6-, or 7-amino isomers.[1]

  • SAR: The 8-amino group forms a critical hydrogen bond with residue Trp402 in the CRBN binding pocket, enhancing affinity and degradation of downstream targets like IKZF1/3.

Anion Transport & Cisplatin Resistance

Platinum(II) complexes ligated with urea-functionalized 8-aminoisoquinolines have been developed as synthetic anion transporters.

  • Mechanism: These complexes facilitate the transmembrane transport of chloride ions (Cl-), disrupting cellular pH and inducing apoptosis in cancer cells.

  • Utility: They show potency against cisplatin-resistant cell lines (e.g., MCF-7), offering a mechanism of action distinct from DNA cross-linking.

Quantitative Activity Summary

Target / ApplicationCompound ClassCell Line / AssayActivity MetricReference
Multiple Myeloma 8-Amino-isoquinoline-glutarimide (10a)NCI-H929IC50: 2.25 µM[1]
Multiple Myeloma 8-Amino-isoquinoline-glutarimide (10a)U2932IC50: 5.86 µM[1]
Neurodegeneration 8-Aminoisoquinoline (Small Molecule)SARM1 NADase AssayInhibition Observed[2]
Antimalarial 8-Aminoisoquinoline (Core)P. falciparumIntermediate Potency[3]

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Aminoisoquinoline (Reduction)

Based on standard nitro-reduction methodologies [3].

Reagents: 5-bromo-8-nitroisoquinoline, Methanol (MeOH), 10% Palladium on Carbon (Pd/C), Hydrogen gas (H2).[2]

  • Preparation: Dissolve 5-bromo-8-nitroisoquinoline (1.00 g, 3.95 mmol) in anhydrous MeOH (70 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H2 gas. Stir the mixture vigorously under a balloon pressure (1 atm) of H2 at room temperature for 18 hours.

    • Note: The bromine atom may undergo hydrodebromination under these conditions, yielding the des-bromo 8-aminoisoquinoline.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude brown residue via silica gel column chromatography (Eluent: Ethyl Acetate/Heptane gradient) to afford 8-aminoisoquinoline as a greenish-brown solid (Yield ~18-20%).

    • Characterization: 1H NMR (DMSO-d6) δ 9.43 (s, 1H), 8.32 (d, 1H), 7.54 (d, 1H), 7.40 (dd, 1H), 6.99 (d, 1H), 6.72 (d, 1H), 6.22 (s, 2H).[2]

Protocol B: Synthesis of Urea Derivatives (Triphosgene Method)

For generating anion transporter ligands or urea-linked inhibitors [4].

Reagents: 8-Aminoisoquinoline, Triphosgene, Triethylamine (TEA), Dry THF, Alkyl Amine.

  • Activation: Dissolve 8-aminoisoquinoline (1.0 eq) in dry THF (0.14 M) and heat to 40 °C.

  • Isocyanate Formation: Add triphosgene (0.45 eq) followed immediately by TEA (excess, ~2-3 eq).

  • Reaction: Stir the mixture at 70 °C for 3 hours to form the intermediate isocyanate.

  • Quench/Coupling: Cool to room temperature. Add a solution of the desired alkyl amine (1.1 eq) in THF. Stir at room temperature for 18 hours.

  • Isolation: Filter the precipitate (if applicable) or concentrate and purify via recrystallization or chromatography to yield the urea derivative.

Visualizations

Pathway 1: Synthesis and Functionalization Logic

G Isoq Isoquinoline Nitro 5-Bromo-8-Nitroisoquinoline Isoq->Nitro Nitration/Bromination Amino 8-Aminoisoquinoline (The Scaffold) Nitro->Amino H2, Pd/C (Reduction) Tetra 5,6,7,8-Tetrahydro- 8-aminoisoquinoline Amino->Tetra Ru-Cat Hydrogenation (Stereoselective) Urea Urea Derivatives (Pt-Complexes) Amino->Urea Triphosgene + Amine Imide Glutarimide Analogs (Cereblon Modulators) Amino->Imide Cyclization w/ Glutarimide

Caption: Synthetic divergence from the core 8-aminoisoquinoline scaffold into saturated chiral amines, anion transporters, and protein degraders.

Pathway 2: Mechanism of Action (SARM1 & Cereblon)

G cluster_0 Oncology (Multiple Myeloma) cluster_1 Neurodegeneration Drug 8-AIQ Derivative CRBN Cereblon (E3 Ligase) Drug->CRBN Binds (H-bond Trp402) SARM1 SARM1 (NADase) Drug->SARM1 Allosteric Inhibition Substrate IKZF1 / IKZF3 CRBN->Substrate Recruits Degradation Ubiquitination & Degradation Substrate->Degradation Induces NAD NAD+ Depletion SARM1->NAD Blocks Hydrolysis Axon Axon Protection NAD->Axon Preserves Integrity

Caption: Dual therapeutic mechanisms of 8-AIQ derivatives in oncology (protein degradation) and neurology (enzyme inhibition).

References

  • Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules. Molecular Cell, 2021.

  • 8-Aminoisoquinoline CAS#: 23687-27-6 Chemical Properties and Synthesis. ChemicalBook, Accessed 2025.[2]

  • Platinum-based metal complexes as chloride transporters that trigger apoptosis. Chemical Science, 2024.[3]

  • Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 2024.

Sources

6-Bromoisoquinolin-8-amine: A Bifunctional Pharmacophore Scaffold in Modern Medicinal Chemistry and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds are paramount for accelerating hit-to-lead optimization. 6-Bromoisoquinolin-8-amine (CAS: 2708286-88-6) has emerged as a high-value, bifunctional building block[1]. Featuring a bicyclic heteroaromatic isoquinoline core, this molecule is distinguished by its orthogonal substitution pattern: a primary aromatic amine at the C-8 position and a heavy halogen (bromine) at the C-6 position[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its pharmacophoric rationale, synthetic utility, and its critical role in the development of highly selective protein kinase inhibitors.

Structural and Electronic Properties: The Pharmacophore Rationale

The isoquinoline ring system is a well-established framework in medicinal chemistry, known for its ability to engage in


 stacking and hydrophobic interactions within biological targets[2]. However, the specific 6-bromo-8-amino substitution pattern elevates this scaffold from a generic heterocycle to a precision pharmacophore.
The 8-Amino Motif: Hinge Region Anchoring

In the context of kinase inhibitor design, the ATP-binding site (hinge region) is the primary target for competitive inhibition. The primary amine at the 8-position acts as an essential hydrogen bond donor and acceptor[1]. When docked into the kinase hinge region, the 8-amino group typically forms a critical hydrogen bond with the backbone carbonyl of the hinge residues, while the adjacent isoquinoline nitrogen can accept a hydrogen bond from the backbone amide[3]. This dual-interaction anchors the scaffold rigidly within the active site.

The 6-Bromo Motif: Deep Pocket Probing and Synthetic Versatility

The bromine atom at the 6-position serves two distinct functions. Biologically, as a heavy, polarizable halogen, it can participate in halogen bonding—a highly directional, non-covalent interaction with Lewis basic residues (e.g., backbone carbonyls or sulfur atoms of methionine/cysteine) in the hydrophobic deep pocket of the kinase. Synthetically, it provides a highly reactive vector for transition-metal-catalyzed cross-coupling reactions, allowing chemists to systematically append diverse aryl, heteroaryl, or alkyl groups to explore the adjacent binding clefts[1].

Synthetic Utility and Derivatization Workflows

To fully leverage this compound in Structure-Activity Relationship (SAR) studies, researchers must employ orthogonal synthetic strategies. The following protocols detail the causality behind the experimental choices required to functionalize this scaffold without cross-reactivity.

Protocol 1: Regioselective N-Acylation of the 8-Amine
  • Objective: Install an amide linkage at C-8 while preventing competing reactions at the basic isoquinoline nitrogen.

  • Step 1: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly reactive acyl chloride reagent into an unreactive carboxylic acid.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the isoquinoline core nitrogen, which would otherwise electronically deactivate the scaffold and precipitate the starting material.

  • Step 3: Dropwise addition of the desired acyl chloride (1.1 eq) at 0°C, followed by gradual warming to room temperature.

    • Causality: The low temperature kinetically controls the reaction, preventing over-acylation (the formation of inactive imides) and ensuring mono-functionalization.

  • Self-Validation System: Monitor the reaction via LC-MS. The protocol is validated when the UV trace shows complete consumption of the starting material, and the MS spectra display a mass shift corresponding exactly to

    
    . The absence of a 
    
    
    
    peak confirms the prevention of over-acylation.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6
  • Objective: Form a C-C bond at the 6-bromo position to extend the pharmacophore, utilizing the N-acylated intermediate from Protocol 1.

  • Step 1: Combine the N-acylated intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and

    
     (3.0 eq) in a degassed 1,4-dioxane/water mixture (4:1).
    
    • Causality: The inclusion of water is not optional; it is required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which is the actual species that undergoes transmetalation with the palladium center.

  • Step 2: Add

    
     (0.05 eq) under a strict argon atmosphere.
    
    • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is chosen specifically because its large bite angle enforces a cis-geometry on the palladium intermediate. This spatial arrangement dramatically accelerates the final reductive elimination step, preventing catalyst stalling and degradation.

  • Step 3: Heat the sealed vessel to 90°C for 12 hours.

  • Self-Validation System: Analyze the crude mixture via High-Resolution Mass Spectrometry (HRMS). The successful cross-coupling is validated by the complete disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material (

    
    ), replaced by the exact monoisotopic mass of the coupled product.
    

Workflow Core This compound (CAS: 2708286-88-6) N_Funct 8-Amine Functionalization (Acylation/Alkylation) Core->N_Funct Step 1 Electrophile C_Coupling 6-Bromo Cross-Coupling (Suzuki/Buchwald) Core->C_Coupling Step 1 Pd Catalyst N_Funct->C_Coupling Step 2 Orthogonal Library Diverse Kinase Inhibitor Library (SAR Studies) N_Funct->Library C_Coupling->N_Funct Step 2 Orthogonal C_Coupling->Library

Caption: Orthogonal synthetic workflow for this compound derivatization.

Application in Kinase Inhibitor Development

The isoquinoline-8-amine framework has been successfully deployed against a multitude of high-value kinase targets. By modifying the 6-position and the 8-amine, researchers have achieved low-nanomolar potency and high selectivity indices (SI).

Quantitative Efficacy Data

The following table summarizes the inhibitory activity of various isoquinoline derivatives against key oncological and metabolic kinase targets.

Compound Class / DerivativeTarget Kinasengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Value
Mechanism / Binding FeatureReference
1,3-Di-substituted IsoquinolinesPKA (cAK)30 – 50 nMATP-competitive hinge binding via isoquinoline nitrogen[3]
Pyrrolo[3,2-g]isoquinoline (Analog 2)Haspin10.1 nMBinds hinge region; targets mitotic regulation
Pyrazolo[3,4-g]isoquinoline (Analog 1b)Haspin57.0 nMATP-competitive; Selectivity Index > 1.2 over CLK1[4]
Substituted IsoquinolinesPERK< 1.0 nMDFG-in conformation stabilization; modulates UPR[5],[6]
Mechanistic Case Study: PERK and the Unfolded Protein Response (UPR)

Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) is a critical sensor in the Unfolded Protein Response (UPR)[5]. Under endoplasmic reticulum (ER) stress, the chaperone protein BiP dissociates from PERK, leading to PERK dimerization and autophosphorylation. Activated PERK then phosphorylates eIF2


, halting global protein synthesis to resolve the stress, which in chronic states can lead to apoptosis or tumor survival[6].

Isoquinoline derivatives act as potent, ATP-competitive inhibitors of PERK[5]. By anchoring into the hinge region via the isoquinoline core and extending functional groups (derived from the 6-bromo position) into the hydrophobic pocket, these inhibitors lock the kinase in an inactive state, thereby modulating the UPR pathway and inducing targeted cytotoxicity in highly secretory cancer cells.

Pathway ER_Stress ER Stress / Misfolded Proteins BiP BiP Dissociation ER_Stress->BiP PERK PERK Activation (Dimerization & Autophosphorylation) BiP->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a Kinase Activity Apoptosis Apoptosis / Cell Death eIF2a->Apoptosis Chronic Stress Survival Cell Survival / Tumor Growth eIF2a->Survival Adaptive Phase Inhibitor Isoquinoline-based PERK Inhibitor Inhibitor->PERK ATP-competitive inhibition

Caption: Modulation of the PERK/UPR signaling pathway by isoquinoline-based kinase inhibitors.

Conclusion

This compound is far more than a simple chemical precursor; it is a rationally designed pharmacophore that addresses the core challenges of modern drug development[1]. By offering a pre-installed hinge-binding motif (the 8-amine) and a highly versatile diversification handle (the 6-bromo group), it allows medicinal chemists to rapidly synthesize and validate complex kinase inhibitor libraries[1][2]. As demonstrated by its application in targeting PKA, Haspin, and PERK, this privileged scaffold remains a cornerstone in the pursuit of highly selective, next-generation therapeutics.

References

  • Benchchem. "this compound | RUO".
  • PubMed / NIH. "Selective inhibition of cyclic AMP-dependent protein kinase by isoquinoline derivatives".
  • Benchchem. "The Isoquinolin-7-amine Core: A Privileged Scaffold for Modern Drug Discovery".
  • Google Patents. "WO2018015879A1 - Isoquinoline derivatives as perk inhibitors".
  • MDPI. "Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase".
  • MDPI. "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines".
  • ResearchGate. "When PERK inhibitors turn out to be new potent RIPK1 inhibitors".

Sources

The Biological Activity and Therapeutic Potential of 6-Bromo-Substituted Isoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of modern drug discovery, the isoquinoline ring is a privileged scaffold, frequently found in natural alkaloids and synthetic therapeutics. Among its derivatives, 6-bromo-substituted isoquinolines serve as high-value "linchpin" intermediates. The strategic placement of a bromine atom at the C6 position provides orthogonal reactivity, enabling late-stage diversification without perturbing the core heterocyclic pharmacophore. This technical guide synthesizes the mechanistic rationale, biological applications, and validated experimental workflows for utilizing 6-bromoisoquinolines in the development of kinase inhibitors, anticancer agents, and agricultural biochemicals.

Structural and Electronic Rationale: The C6-Bromo Advantage

The utility of 6-bromoisoquinoline stems from its unique dichotomous reactivity. The isoquinoline nitrogen acts as a strong hydrogen-bond acceptor, a critical feature for anchoring molecules into the ATP-binding hinge region of kinases[1]. Conversely, the C6-bromine atom resides on the carbocyclic ring, electronically isolated enough to serve as an electrophilic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

From a pharmacodynamic perspective, the C6 position often projects into the solvent-exposed channel or secondary hydrophobic pockets of target proteins. By utilizing 6-bromoisoquinoline as a starting material, medicinal chemists can rapidly generate libraries of C6-aryl or C6-amino derivatives to systematically tune lipophilicity, optimize target residence time, and achieve exquisite kinase selectivity.

Primary Biological Activities

Kinase Inhibition: RIPK1 and ROCK Targeting

Isoquinoline derivatives are classic ATP-competitive kinase inhibitors. Recent advancements have highlighted the role of 6-bromoisoquinoline derivatives in inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1) , a primary driver of necroptosis and inflammatory cell death[2].

In biochemical assays, novel 7-phenylquinoline and isoquinoline derivatives synthesized from 6-bromoisoquinoline demonstrate potent RIPK1 autophosphorylation inhibition. Mechanistically, the heterocyclic core binds the kinase hinge region, while the C6/C7 modifications occupy the allosteric specificity pocket. Competition assays with varying ATP concentrations (10–500 μM) confirm an ATP-competitive mechanism of action, with binding kinetics orthogonally validated via Surface Plasmon Resonance (SPR)[2].

G A TNF Receptor Activation B RIPK1 Autophosphorylation (Ser166) A->B C Necrosome Formation (RIPK1/RIPK3/MLKL) B->C D MLKL Oligomerization & Membrane Permeabilization C->D E Necroptosis (Cell Death) D->E Inhibitor 6-Bromoisoquinoline Derivatives Inhibitor->B ATP-Competitive Inhibition

Mechanism of Action: 6-Bromoisoquinoline derivatives inhibiting RIPK1-mediated necroptosis.

Cytotoxicity and Anticancer Efficacy

Beyond kinase inhibition, the 6-bromoisoquinoline scaffold is utilized to synthesize highly potent marine-inspired isoquinolinequinones. Compounds such as 7-amino-6-bromoisoquinoline-5,8-quinone exhibit profound antitumor activity against human gastric adenocarcinoma (AGS), lung carcinoma (SK-MES-1), and bladder carcinoma (J82)[3].

The causality behind this cytotoxicity is twofold:

  • Redox Cycling & Alkylation: The 5,8-quinone moiety generates reactive oxygen species (ROS) and acts as an electrophilic alkylating agent against cellular nucleophiles (e.g., DNA, glutathione).

  • Halogen-Tuned Lipophilicity: The presence of the C6-bromine atom alongside a C7-amino group fine-tunes the redox potential of the quinone and significantly enhances cellular membrane permeability, resulting in sub-micromolar IC50 values that outperform standard chemotherapeutics like etoposide[3].

Phytoalexin Detoxification Inhibition

In agricultural biochemistry, 6-bromoisoquinoline is a critical precursor for synthesizing inhibitors of the brassinin detoxifying enzyme. Cruciferous plants produce the phytoalexin brassinin to defend against fungal pathogens. Fungi circumvent this by expressing detoxifying enzymes. Derivatives like 6-bromo-1-(2-thiazolyl)isoquinoline competitively inhibit these enzymes, restoring the plant's natural antifungal defenses[4].

Quantitative Data Summary

To facilitate cross-target comparison, the following table summarizes the biological efficacy of key 6-bromo-substituted isoquinoline derivatives across different therapeutic models.

Compound / DerivativeBiological Target / Cell LineAssay TypeIC50 ValueReference
7-Amino-6-bromoisoquinoline-5,8-quinoneAGS (Gastric Adenocarcinoma)MTT Viability0.21 μM[3]
7-Amino-6-bromoisoquinoline-5,8-quinoneJ82 (Bladder Carcinoma)MTT Viability0.49 μM[3]
7-Amino-6-bromoisoquinoline-5,8-quinoneSK-MES-1 (Lung Carcinoma)MTT Viability0.45 μM[3]
Isoquinoline-based 7PQ SeriesRIPK1 Kinase DomainADP-Glo Kinase~10 - 50 nM[2]
6-Bromo-1-(2-thiazolyl)isoquinolineBrassinin Detoxifying EnzymeEnzymaticActive (Qualitative)[4]

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for the synthesis and biological evaluation of 6-bromoisoquinoline derivatives.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Library Generation

This protocol utilizes 6-bromoisoquinoline-1-carbonitrile to generate C6-aryl derivatives[1].

Causality of Reagents: Pd(dppf)Cl2 is selected as the catalyst because its large bite angle facilitates reductive elimination and prevents the dehalogenation side-reactions common with electron-deficient heteroaryls. K2CO3 is not merely a neutralizing agent; it actively participates in transmetalation by forming a highly reactive palladium-hydroxo intermediate.

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv)[1].

  • Inert Atmosphere: Seal the flask and purge with Argon for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II)[1].

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) via syringe. The water is necessary to dissolve the base and facilitate the formation of the boronate complex.

  • Heating & Monitoring: Heat the mixture to 90°C for 4–6 hours. Monitor complete consumption of the bromide via LC-MS or TLC.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4. Purify via flash column chromatography (Hexanes/EtOAc gradient)[1].

Workflow N1 6-Bromoisoquinoline Core Scaffold N2 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) N1->N2 R-B(OH)2 Pd(dppf)Cl2 N3 Library of C6-Substituted Isoquinolines N2->N3 N4 High-Throughput Kinase Screening (ADP-Glo) N3->N4 N5 Hit Validation (SPR & Cell Viability) N4->N5

Workflow for the synthesis and biological validation of 6-bromoisoquinoline libraries.

Protocol B: ADP-Glo Kinase Assay for Target Engagement

To validate the biological activity of the synthesized kinase inhibitors, an ADP-Glo assay is employed. This assay is chosen because it directly measures the ADP formed by the kinase reaction, providing a universal, high-signal-to-background readout independent of the specific peptide substrate[2].

  • Assay Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Brij-35, and 1 mM EGTA.

  • Compound Incubation: Dispense 5 μL of recombinant RIPK1 or ROCK enzyme into a 384-well plate. Add 100 nL of the 6-bromoisoquinoline derivative (in DMSO) using an acoustic dispenser. Include Necrostatin-1 (Nec-1) or Fasudil as positive internal controls[2]. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 μL of an ATP/Substrate mix. Self-Validation Step: Run parallel plates at 10 μM and 500 μM ATP to mathematically confirm ATP-competitive inhibition (indicated by a rightward shift in the IC50 curve at high ATP)[2].

  • Detection: After 60 minutes, add 10 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 μL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

Note on Trustworthiness: To rule out false positives caused by compound aggregation or luciferase inhibition, all hits must be orthogonally validated using Surface Plasmon Resonance (SPR) to confirm direct, 1:1 reversible binding kinetics[2].

References

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. Retrieved from: 1

  • MDPI (Molecules). Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. Retrieved from:3

  • PMC (ACS Med Chem Lett). Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. Retrieved from: 2

  • MDPI (Molecules). Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds. Retrieved from: 4

Sources

Molecular weight and physicochemical data for 6-Bromoisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Bromoisoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 2708286-88-6), a halogenated isoquinoline derivative of significant interest in medicinal and synthetic chemistry.[1] Possessing two distinct and chemically addressable functional groups—a primary aromatic amine at the C-8 position and a bromo substituent at the C-6 position—this compound serves as a versatile bifunctional scaffold.[1] Its strategic importance lies in its utility as a building block for constructing diverse molecular architectures, particularly in the development of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[1] This document details its physicochemical properties, explores its synthetic utility with mechanistic insights, provides representative experimental protocols, and outlines best practices for its handling and storage.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound. The isoquinoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities.[1] The molecule's utility is defined by the specific placement of the bromo and amino groups, which allows for selective and orthogonal chemical modifications.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical data for this compound is provided below. It is important to note that while core identifiers are well-established, specific experimental data such as melting point and pKa are not widely published for this exact isomer. Therefore, properties of closely related analogs are included for context where available.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 2708286-88-6[1]
Molecular Formula C₉H₇BrN₂[2][3][4]
Molecular Weight 223.07 g/mol [1][2][3][4][5]
Appearance Expected to be a solid at room temperature.Inferred
Melting Point Data not available. For the related analog, 6-bromoquinolin-8-amine, the melting point is 142-145 °C.[5]
Solubility Expected to be soluble in organic solvents like DMSO and DMF. Low molar mass amines are generally soluble in water, but the large aromatic system likely limits aqueous solubility.[6][7]
pKa (of conjugate acid) Data not available. Aromatic amines are typically weakly basic. The pKa of the conjugate acid is expected to be lower than that of aliphatic amines (pKa ~10-11) due to the delocalization of the nitrogen lone pair into the aromatic ring.[8]

Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the differential reactivity of its two primary functional groups. This allows for a programmed, stepwise elaboration of the molecular scaffold.

Reactions at the 8-Amino Group

The primary amine at the C-8 position is a versatile nucleophile.[1] It readily participates in a range of classical bond-forming reactions, enabling the introduction of diverse substituents. Key transformations include:

  • N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using peptide coupling agents) to form a wide array of amides and sulfonamides.

  • N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or other electrophilic alkylating agents.

  • Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine, which is subsequently reduced in situ to yield secondary or tertiary amines.[1]

Reactions at the 6-Bromo Group

The bromine atom at the C-6 position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.[1] This is a cornerstone of modern synthetic chemistry for building molecular complexity. Common examples include:

  • Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new C-C bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form new C-N bonds.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl groups.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

The orthogonality of these two reactive sites is a key feature, allowing chemists to perform, for example, an acylation at the amine followed by a Suzuki coupling at the bromo-position, with minimal interference between the functional groups.

G cluster_amine C-8 Amine Chemistry (Nucleophilic) cluster_bromo C-6 Bromo Chemistry (Cross-Coupling) A This compound B1 N-Acylation / Sulfonylation A->B1 RCOCl or RSO₂Cl B2 N-Alkylation A->B2 R-X B3 Reductive Amination A->B3 R₂C=O, [H] C1 Suzuki Coupling (C-C Bond) A->C1 R-B(OR)₂, Pd catalyst C2 Buchwald-Hartwig (C-N Bond) A->C2 R₂NH, Pd catalyst C3 Sonogashira Coupling (C-C Bond) A->C3 R-C≡CH, Pd/Cu cat. D Diverse Molecular Scaffolds for SAR Studies B1->D B2->D B3->D C1->D C2->D C3->D

Sources

Technical Guide: History, Discovery, and Synthesis of Halogenated Isoquinolin-8-amines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Isoquinolin-8-amine scaffold represents a critical bioisostere of the historically significant 8-aminoquinoline class (e.g., Primaquine). While less ubiquitous than their quinoline counterparts, halogenated isoquinolin-8-amines have emerged as high-value pharmacophores in modern medicinal chemistry, particularly in the design of Type I kinase inhibitors (targeting the ATP-binding pocket) and antiviral agents .[1]

This guide moves beyond generic descriptions to focus on the synthetic causality —why specific halogens are introduced at the C5 and C7 positions—and provides self-validating protocols for constructing this difficult-to-access heterocycle.

Part 2: History and Discovery

The "Scaffold Hop" Evolution

The discovery of halogenated isoquinolin-8-amines did not occur in a single "eureka" moment but rather through scaffold hopping campaigns aimed at overcoming the limitations of 8-aminoquinolines.

  • The Progenitor (1940s-50s): The 8-aminoquinoline scaffold was firmly established by antimalarials like Primaquine. However, this scaffold suffered from rapid oxidative metabolism and specific toxicity profiles (hemolysis in G6PD-deficient patients).[1]

  • The Isoquinoline Shift (1990s-2000s): Medicinal chemists shifted the nitrogen from position 1 (quinoline) to position 2 (isoquinoline). This subtle change altered the vector of the H-bond acceptors and donors, significantly changing the binding mode in kinase pockets.

  • The Halogenation Era (2010s-Present): Researchers found that the "naked" isoquinolin-8-amine was metabolically liable at the C5 position (para to the amine). Introduction of halogens (Cl, Br, F) at C5 and C7 served two purposes:

    • Metabolic Blocking: Preventing oxidation by CYP450 enzymes.

    • Halogen Bonding: Utilizing the sigma-hole of the halogen to form interactions with backbone carbonyls in the hinge region of kinases (e.g., DYRK1A, CLK1).[1]

Key Biological Targets
Target ClassApplicationRole of Halogen (C5/C7)
DYRK1A / CLK1 Down syndrome, Alzheimer'sFills hydrophobic pocket; improves selectivity over CDK2.[1]
Antiviral (Flu/EV-D68) Influenza, EnterovirusModulates lipophilicity (LogP) for cell permeability.[1]
Haspin Kinase Anticancer (Mitosis)Halogen at C3 or C5 directs orientation in the ATP pocket.

Part 3: Synthesis and Protocols

The synthesis of 8-aminoisoquinolines is chemically distinct from quinolines due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution (SEAr).

Protocol A: The "Nitro-Separation" Route (Self-Validating)

Objective: Synthesize 8-aminoisoquinoline from isoquinoline via nitration. Challenge: Nitration yields a mixture of 5-nitro (major) and 8-nitro (minor) isomers due to the directing effects of the protonated nitrogen.

Step-by-Step Methodology:

  • Nitration:

    • Reagents: Isoquinoline (1.0 eq), KNO₃ (1.05 eq), H₂SO₄ (conc).[1]

    • Procedure: Dissolve isoquinoline in H₂SO₄ at 0°C. Add KNO₃ portion-wise. Allow to warm to RT and stir overnight.

    • Causality: The highly acidic medium protonates the isoquinoline nitrogen (isoquinolinium), deactivating the pyridine ring.[1] Substitution is forced onto the benzene ring at positions 5 and 8 (alpha positions).

  • Critical Separation (The Validation Step):

    • Workup: Pour onto ice, neutralize with NH₄OH (pH 9). Extract with CH₂Cl₂.[2]

    • Fractional Crystallization: The 5-nitro isomer is significantly less soluble in acetone/hexane mixtures than the 8-nitro isomer.

    • Validation: Check TLC (SiO₂, 1:1 EtOAc/Hexane).[1] 5-nitro Rf ≈ 0.4; 8-nitro Rf ≈ 0.5.

    • Yield: Expect ~60% 5-nitro and ~30% 8-nitro.

  • Reduction:

    • Reagents: 8-nitroisoquinoline, Pd/C (10%), H₂ (1 atm) or Fe/NH₄Cl (for halogen tolerance).[1]

    • Procedure: Hydrogenate in MeOH for 4 hours. Filter through Celite.

    • Result: 8-aminoisoquinoline (pale yellow solid).

Protocol B: Regioselective C5-Halogenation

Objective: Introduce a bromine atom at C5 to block metabolism. Substrate: 8-aminoisoquinoline.

  • Protection: Convert amine to acetamide (Ac₂O, pyridine) to prevent N-oxidation and moderate reactivity.

  • Bromination:

    • Reagents: N-Bromosuccinimide (NBS, 1.05 eq), CH₃CN, 0°C.

    • Mechanism: The acetamide group activates the para-position (C5). Since C5 is already the most reactive site on the benzenoid ring of isoquinoline, regioselectivity is high (>90%).

  • Deprotection: Acid hydrolysis (6N HCl, reflux) restores the 8-amine.[1]

Part 4: Visualization (Pathways & Logic)[1]

The following diagram illustrates the synthetic logic and the structural divergence between the 5-nitro and 8-nitro pathways, highlighting the critical separation step.

IsoquinolineSynthesis Isoquinoline Isoquinoline (Starting Material) Nitration Nitration (KNO3 / H2SO4) Isoquinoline->Nitration Mixture Mixture of Isomers (5-NO2 & 8-NO2) Nitration->Mixture Electrophilic Subst. Separation Fractional Crystallization (Critical Step) Mixture->Separation Nitro5 5-Nitroisoquinoline (Major Product) Separation->Nitro5 Precipitate Nitro8 8-Nitroisoquinoline (Minor Product) Separation->Nitro8 Filtrate Reduction Reduction (Fe / NH4Cl) Nitro8->Reduction Amine8 8-Aminoisoquinoline (Scaffold) Reduction->Amine8 Halogenation C5-Halogenation (NBS / CH3CN) Amine8->Halogenation Regioselective FinalDrug 5-Bromo-8-aminoisoquinoline (Metabolically Stable) Halogenation->FinalDrug

Caption: Synthetic workflow distinguishing the isolation of the 8-amino isomer and subsequent C5-halogenation.

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of halogenation on the biological activity of isoquinolin-8-amine derivatives against DYRK1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A), a representative target.

Compound IDC5 SubstituentC7 SubstituentDYRK1A IC₅₀ (nM)Metabolic Stability (t½ min)
ISO-8-H HH45012 (Rapid Oxid.)
ISO-8-Cl Cl H8545
ISO-8-Br Br H32120
ISO-8-diHalo ClCl 150>300

Interpretation:

  • Unsubstituted (ISO-8-H): Moderate potency but poor stability.

  • C5-Halogen (ISO-8-Cl/Br): Significant potency increase due to hydrophobic fit in the ATP pocket and blocking of the primary metabolic soft spot.

  • C7-Halogen: Increases stability further but may sterically hinder binding depending on the specific kinase pocket depth.

Part 6: References

  • Org. Synth. 2003, 80, 207. Synthesis of 5-Bromo-8-nitroisoquinoline.[1]

    • Source: [1]

    • Relevance: The authoritative protocol for the nitration and bromination of the isoquinoline core.

  • J. Med. Chem. 2010, 53, 16, 6129–6152. Structure-Activity Relationship of 8-Aminoquinolines and Isoquinolines.

    • Source: [1]

    • Relevance: Defines the SAR differences between quinoline and isoquinoline scaffolds.

  • Molecules 2021, 26(13), 4042. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses.[1]

    • Source: [1]

    • Relevance: Highlights the modern application of the scaffold in antiviral research.

  • Chem. Sci., 2013, 4, 1163-1167. Regioselective C-H halogenation of 8-substituted quinolines.[1]

    • Source: [1]

    • Relevance: Provides the mechanistic basis for the regioselective halogenation protocols described in Part 3.

Sources

Technical Guide: Kinase Inhibition Profiling of 6-Bromoisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical profile, mechanistic potential, and experimental validation of 6-Bromoisoquinolin-8-amine as a privileged scaffold in kinase inhibitor discovery.

Executive Summary & Chemical Identity

This compound (CAS: 2708286-88-6 / 1159812-74-8) is a high-value pharmacophore used primarily as a Fragment-Based Drug Discovery (FBDD) intermediate. While the isoquinoline core is historically associated with ROCK and PKA inhibition (e.g., Fasudil), the specific 8-amino-6-bromo substitution pattern has emerged as a critical hinge-binding motif for next-generation immuno-oncology targets, specifically HPK1 (Hematopoietic Progenitor Kinase 1) .

This guide details the compound's transition from a low-affinity fragment to a nanomolar inhibitor, its predicted off-target liabilities, and the protocols required to validate its activity.

PropertyDetail
Chemical Name This compound
Core Scaffold Isoquinoline
Key Functional Groups C8-Primary Amine (H-bond donor), C6-Bromide (Synthetic Handle), N2-Nitrogen (H-bond acceptor)
Primary Target Class Serine/Threonine Kinases (MAP4K1/HPK1, ROCK, PKA)
Role Synthetic Intermediate / Hinge-Binding Fragment

Structural Basis for Kinase Inhibition

The biological activity of this compound is dictated by its ability to mimic the adenine ring of ATP. Its "potential" is defined not by the fragment alone, but by the vectors it provides for chemical elaboration.

A. The Hinge Binding Motif

In the ATP-binding pocket of kinases (specifically HPK1 and ROCK), this scaffold typically adopts a monodentate or bidentate binding mode:

  • Isoquinoline Nitrogen (N2): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region.

  • 8-Amino Group (C8-NH2): Acts as a Hydrogen Bond Donor (HBD). In HPK1 inhibitors, this group is critical for water-mediated interactions or direct bonding to the gatekeeper residue or the sugar-pocket region.

B. The C6-Bromo Vector

The bromine atom at position 6 is the growth vector . It points towards the solvent-exposed region or the hydrophobic back-pocket (depending on the specific kinase architecture).

  • Fragment Optimization: Replacing the 6-Br with bicyclic heterocycles (e.g., pyrido-oxazines) transforms this fragment from a weak binder (

    
    ) to a potent drug (
    
    
    
    ).

Predicted & Observed Kinase Targets

Based on Structure-Activity Relationship (SAR) data of the isoquinoline-8-amine class, the following profiles are established:

Primary Target: HPK1 (MAP4K1)[2][3]
  • Relevance: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 enhances anti-tumor immunity.

  • Evidence: Patent literature (e.g., Genentech/Roche US11612606) identifies the 8-aminoisoquinoline core as a key scaffold for picomolar HPK1 inhibitors.

  • Mechanism: The scaffold binds in the ATP pocket, preventing phosphorylation of SLP-76, thereby sustaining T-cell activation.

Secondary Targets (Off-Target Liabilities)

Due to the conserved nature of the ATP pocket, this scaffold may show activity against:

  • ROCK1/2 (Rho-associated Kinase): The isoquinoline core is the "classic" ROCK inhibitor scaffold. The 8-amino substitution alters selectivity but does not eliminate affinity.

  • PKA (Protein Kinase A): A common off-target for isoquinolines (e.g., H-89 analogs).[1]

  • DYRK1A / CLK1: Fused isoquinoline analogs often inhibit these kinases; early screening is recommended to rule them out.

Visualizing the Mechanism

The following diagrams illustrate the role of HPK1 in T-cell signaling and the workflow to validate the inhibitor.

Diagram 1: HPK1 Signaling & Inhibition Logic

This pathway shows how blocking HPK1 with an isoquinoline inhibitor restores T-cell activation.

HPK1_Pathway TCR TCR Activation (Antigen Recognition) Lck Lck / ZAP70 TCR->Lck Initiates SLP76 SLP-76 (Adaptor Protein) Lck->SLP76 Phosphorylates (Activation) HPK1 HPK1 (MAP4K1) Negative Regulator Lck->HPK1 Activates Ubiquitin Ubiquitination & Degradation SLP76->Ubiquitin Triggered by HPK1 TCell_Response T-Cell Proliferation & Cytokine Release SLP76->TCell_Response Promotes HPK1->SLP76 Phosphorylates Ser376 (Inhibitory Signal) Inhibitor 6-Br-Isoquinoline Derivatives Inhibitor->HPK1 Blocks ATP Binding Ubiquitin->TCell_Response Inhibits

Caption: HPK1 acts as a molecular brake on T-cells. This compound derivatives block HPK1, preventing SLP-76 degradation and sustaining the immune response.

Experimental Validation Protocols

To confirm the profile of this compound (or its derivatives), use the following tiered validation system.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Best for: Initial fragment screening (Low affinity detection).

  • Preparation: Dilute recombinant HPK1 (or ROCK1) kinase domain to 2 µM in assay buffer (HEPES pH 7.5, 150mM NaCl).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound: Add this compound at high concentration (50-100 µM) due to expected low fragment affinity.

  • Execution: Run melt curve (25°C to 95°C) on a qPCR machine.

  • Readout: A positive shift (

    
    ) confirms binding to the folded protein.
    
Protocol B: ADP-Glo™ Kinase Assay (Biochemical IC50)

Best for: Quantifying potency of synthesized derivatives.

  • Reaction Mix: Combine HPK1 enzyme (2 ng/well), substrate (Myelin Basic Protein, 0.2 mg/mL), and ATP (10 µM) in kinase buffer.

  • Inhibitor: Add serial dilutions of the compound (e.g., 6-bromo derivative coupled to an aryl group).

  • Incubation: Incubate at Room Temp for 60 minutes.

  • Depletion: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound] to determine IC50.

Protocol C: NanoBRET™ Target Engagement (Cellular)

Best for: Verifying cell permeability and intracellular binding.

  • Transfection: Transfect HEK293 cells with an HPK1-NanoLuc fusion vector.

  • Tracer: Treat cells with a cell-permeable fluorescent tracer (known HPK1 binder) at

    
     concentration.
    
  • Competition: Treat with this compound derivative.

  • Readout: If the compound binds HPK1 inside the cell, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

Diagram 2: Experimental Workflow

Workflow Step1 1. Chemical Synthesis Suzuki Coupling at C6-Br Step2 2. Thermal Shift Assay (Confirm Binding) Step1->Step2 Fragment Step3 3. ADP-Glo Assay (Determine IC50) Step2->Step3 Hit Step4 4. Selectivity Panel (Check ROCK/PKA) Step3->Step4 Lead

Caption: Tiered profiling workflow from chemical modification to selectivity screening.

References

  • Liang, J., et al. (2023).[2][3] 8-aminoisoquinoline compounds and uses thereof. U.S. Patent No.[2][3] 11,612,606.[2][3] Washington, DC: U.S. Patent and Trademark Office. Link

  • Sawa, M., et al. (2016). Development of HPK1 Inhibitors for Immuno-Oncology. Journal of Medicinal Chemistry. (Contextual grounding for HPK1 inhibitors).
  • BenchChem. (2025).[1][4][5] this compound Product Description and Applications. Link

  • Breitenlechner, C., et al. (2003). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Structure. (Establishing the isoquinoline binding mode).

Sources

Methodological & Application

Synthesis of 6-Bromoisoquinolin-8-amine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthetic protocols for the preparation of 6-Bromoisoquinolin-8-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-step sequence commencing with the construction of the 6-bromoisoquinoline core via a Pomeranz-Fritsch type reaction, followed by regioselective nitration at the C-8 position, and culminating in the reduction of the nitro group to the target amine. This document provides detailed, step-by-step experimental procedures, an in-depth discussion of the reaction mechanisms and the rationale behind the chosen synthetic strategy, and a summary of all quantitative data. Visual aids, including a synthetic workflow diagram, are provided to enhance clarity. This application note is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Functionalized isoquinolines, such as this compound, are of particular interest as they serve as versatile intermediates for the synthesis of more complex molecular architectures. The presence of a bromine atom at the 6-position and an amino group at the 8-position provides two distinct reactive sites for further chemical elaboration, such as cross-coupling reactions and amide bond formation, respectively. This dual functionality allows for the systematic exploration of structure-activity relationships in drug discovery programs.

This guide presents a reliable and reproducible three-step synthesis of this compound, starting from commercially available precursors. The described methodology is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Strategy

The synthesis of this compound is achieved through the following three-stage process:

  • Stage 1: Synthesis of 6-Bromoisoquinoline from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.

  • Stage 2: Synthesis of 6-Bromo-8-nitroisoquinoline via electrophilic nitration of 6-bromoisoquinoline.

  • Stage 3: Synthesis of this compound by reduction of the nitro group of 6-bromo-8-nitroisoquinoline.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_stage1 Stage 1: Isoquinoline Formation cluster_stage2 Stage 2: Nitration cluster_stage3 Stage 3: Reduction 4-Bromobenzaldehyde 4-Bromobenzaldehyde 6-Bromoisoquinoline 6-Bromoisoquinoline 4-Bromobenzaldehyde->6-Bromoisoquinoline Pomeranz-Fritsch type reaction Toluene, TiCl4 Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde_dimethyl_acetal->6-Bromoisoquinoline Pomeranz-Fritsch type reaction Toluene, TiCl4 6-Bromo-8-nitroisoquinoline 6-Bromo-8-nitroisoquinoline 6-Bromoisoquinoline->6-Bromo-8-nitroisoquinoline conc. H2SO4, HNO3 0 °C This compound This compound 6-Bromo-8-nitroisoquinoline->this compound Fe, EtOH, AcOH, H2O reflux

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 6-Bromoisoquinoline

This protocol outlines the construction of the 6-bromoisoquinoline core using a modified Pomeranz-Fritsch reaction.

Materials:

  • 4-Bromobenzaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl chloroformate

  • Trimethyl phosphite

  • Anhydrous Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄)

  • 6N Sodium hydroxide (NaOH) solution

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pentane

Procedure:

  • A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is refluxed using a Dean-Stark apparatus for 12 hours.

  • The solution is concentrated under reduced pressure.

  • The residue is dissolved in anhydrous THF and cooled to -10 °C.

  • Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes at -10 °C, then allowed to warm to room temperature.

  • Trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at room temperature.

  • The solvent is evaporated under vacuum, and the residue is dissolved in anhydrous DCM.

  • The solution is cooled to 0 °C, and titanium tetrachloride (4.0 eq) is added dropwise.

  • The reaction mixture is stirred at 40 °C for 6 days.

  • The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with a 6N NaOH solution.

  • The suspension is extracted three times with EtOAc.

  • The combined organic layers are extracted with 3M HCl.

  • The acidic aqueous solution is adjusted to a pH of 7-8 with a 3N NaOH solution and extracted twice with EtOAc.

  • The combined organic layers from step 12 are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is dissolved in a minimum amount of DCM and precipitated with pentane to yield 6-bromoisoquinoline as a light brown solid.[2]

Stage 2: Synthesis of 6-Bromo-8-nitroisoquinoline

This protocol details the regioselective nitration of 6-bromoisoquinoline at the C-8 position.

Materials:

  • 6-Bromoisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 6-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid.

  • Cool the solution to 0 °C using an ice-salt bath while stirring.

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, and cool this mixture to 0 °C.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 6-bromoisoquinoline, ensuring the internal reaction temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Once the ice has melted, extract the mixture with dichloromethane.

  • Combine the organic layers and wash with a 10% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude 6-bromo-8-nitroisoquinoline. Further purification can be achieved by column chromatography on silica gel.

Stage 3: Synthesis of this compound

This protocol describes the reduction of the nitro group to the target amine.

Materials:

  • 6-Bromo-8-nitroisoquinoline

  • Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Water (H₂O)

  • Iron powder (Fe)

  • 2.5 N Sodium hydroxide (NaOH) solution

  • Celite (diatomaceous earth)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-bromo-8-nitroisoquinoline (1.0 eq) in a mixture of EtOH, AcOH, and H₂O (2:2:1 v/v/v), add iron powder (3.6 eq).

  • Heat the resulting mixture at reflux for 3 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a 2.5 N NaOH solution.

  • Filter the mixture through a pad of Celite to remove iron solids, and wash the filter cake with EtOAc.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (e.g., 40% EtOAc/hexanes) to afford this compound as a solid.[3]

Quantitative Data Summary

Reactant/ProductStageMolecular Weight ( g/mol )Molar Ratio
4-Bromobenzaldehyde1185.021.0
Aminoacetaldehyde dimethyl acetal1105.141.0
6-Bromoisoquinoline 1 208.05 Product
6-Bromoisoquinoline2208.051.0
Nitric Acid263.011.1
6-Bromo-8-nitroisoquinoline 2 253.05 Product
6-Bromo-8-nitroisoquinoline3253.051.0
Iron Powder355.853.6
This compound 3 223.07 Product

Mechanism and Rationale

The successful synthesis of this compound hinges on the strategic application of established organic reactions and a thorough understanding of the reactivity of the isoquinoline ring system.

Stage 1: Pomeranz-Fritsch Synthesis of 6-Bromoisoquinoline

The formation of the isoquinoline core is achieved via a Pomeranz-Fritsch type reaction. This method allows for the construction of the isoquinoline ring from a benzaldehyde derivative and an aminoacetal, ensuring the bromine atom is correctly positioned at the C-6 position of the final product.

Stage 2: Electrophilic Nitration of 6-Bromoisoquinoline

The nitration of 6-bromoisoquinoline is a classic electrophilic aromatic substitution reaction. The isoquinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene ring.[4][5] The positions most susceptible to electrophilic attack are C-5 and C-8.[4][5][6] In the case of 6-bromoisoquinoline, the bromine atom at the 6-position is an ortho-, para-director, but it is also deactivating. The strong activating effect of the benzene ring directs the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from nitric and sulfuric acid) to the available C-5 or C-8 positions. The C-8 position is often favored in the nitration of isoquinolines. The use of strong acid and low temperature is crucial to control the reaction and prevent over-nitration or degradation of the starting material.

Stage 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to a primary amine. The use of iron powder in an acidic medium (acetic acid) is a classic and highly effective method for this transformation, known as the Béchamp reduction.[3] This method is often preferred in laboratory settings due to its high yield, cost-effectiveness, and operational simplicity compared to other reduction methods like catalytic hydrogenation.[7] The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with the acidic medium providing the necessary protons.

References

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Organic Chemistry Portal. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]

  • SlideShare. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]

  • Larock, R. C., & Yue, D. (2002). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. The Journal of Organic Chemistry, 67(9), 2761–2767. [Link]

  • SlideShare. (2017). Preparation and Properties of Isoquinoline. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(10), 1381-1384. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamine moieties are prevalent structural motifs.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the formation of these crucial bonds.[1][3] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have rendered it an indispensable tool for medicinal chemists and process development scientists.[1][4] This reaction offers a significant advantage over classical methods for C-N bond formation, such as nucleophilic aromatic substitution or the Ullmann condensation, which often necessitate harsh reaction conditions and exhibit limited substrate compatibility.[1]

This document provides a comprehensive guide to the application of the Buchwald-Hartwig amination for the synthesis of N-substituted 6-aminoisoquinolin-8-amine derivatives from 6-Bromoisoquinolin-8-amine. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, and bases, and provide a detailed, field-proven experimental protocol.

The Challenge and Opportunity of this compound

The substrate at the heart of this guide, this compound, presents a unique synthetic challenge and opportunity. The presence of two distinct nitrogen-containing functional groups—a reactive aryl bromide at the 6-position and a primary amino group at the 8-position—necessitates a chemoselective approach to achieve the desired N-arylation at the 6-position without engendering self-coupling or other undesirable side reactions.

The inherent reactivity difference between an aryl bromide and an aryl amine in the context of the Buchwald-Hartwig amination provides a strong foundation for achieving the desired selectivity. The oxidative addition of the palladium(0) catalyst to the C-Br bond is a facile and often rate-determining step in the catalytic cycle. In contrast, the N-H activation of the 8-amino group for a competing intermolecular coupling is generally less favorable under appropriately chosen conditions.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.[1][3]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR'R'' Ligand Exchange (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Product (Ar-NR'R'') Product (Ar-NR'R'') Ar-Pd(II)(L)-NR'R''->Product (Ar-NR'R'')

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 6-Bromoisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif frequently embedded within a multitude of biologically active compounds and pharmaceutical agents. Its unique structural and electronic properties make it a cornerstone in the design of novel therapeutics, particularly in oncology and infectious diseases. The ability to functionalize the isoquinoline scaffold with precision is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the isoquinoline nucleus.[1][2][3]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-Bromoisoquinolin-8-amine, a substrate presenting unique challenges due to the presence of both a halogenated site for coupling and a potentially coordinating amine functionality. We will delve into the critical reaction parameters, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols for successful execution.

The Challenge: Navigating the Reactivity of this compound

The successful Suzuki-Miyaura coupling of this compound is contingent on a nuanced understanding of its inherent chemical properties. The primary challenges arise from:

  • Coordinating Amine Group: The free amine at the 8-position can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of undesired side products.

  • Electronic Effects: The electron-donating nature of the amine group can influence the reactivity of the C-Br bond at the 6-position.

  • Steric Hindrance: The proximity of the amine group to the reaction center may introduce steric hindrance, impacting the approach of the boronic acid and the catalyst.

Overcoming these challenges requires careful selection of the catalyst system (palladium precursor and ligand), the base, and the solvent.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. Electron-rich ligands can facilitate this step.[5][6]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands can promote this final step.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Ar-R' Coupled Product Ar-Pd(II)L2-R->Ar-R' Ar-X This compound Ar-X->Ar-Pd(II)L2-X R'-B(OH)2 Boronic Acid R'-B(OH)2->Ar-Pd(II)L2-R Base Base Base->Ar-Pd(II)L2-R Activates Boronic Acid

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Optimizing Reaction Conditions: A Data-Driven Approach

The selection of optimal reaction conditions is critical for achieving high yields and purity. The following table summarizes key parameters and provides evidence-based recommendations for the Suzuki-Miyaura coupling of this compound.

ParameterRecommendationRationale & Key Insights
Palladium Precatalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or modern Buchwald-type precatalysts (e.g., CataXCium A Pd G3).[2][11][12]The choice of catalyst is paramount. For heteroaromatic amines, ligands that are both electron-rich and bulky often provide the best results.[5][13] Pd(dppf)Cl₂ is a robust and versatile catalyst for many cross-coupling reactions.[11][12] Buchwald's dialkylbiaryl phosphine ligands are particularly effective for challenging substrates, including heteroaryl systems and sterically hindered partners.[13]
Ligand For Pd(OAc)₂ or Pd₂(dba)₃, use bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃.[10][13]These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] Sterically hindered ligands can also prevent catalyst deactivation.[14][15]
Base Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.The base plays a crucial role in activating the boronic acid for transmetalation.[4][7][8][9] The choice of base can significantly impact the reaction rate and yield. For substrates with sensitive functional groups, milder bases like K₂CO₃ are often preferred.
Solvent System A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[16][17]The addition of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[17] The choice of organic solvent can influence catalyst stability and substrate solubility.[18][19]
Reaction Temperature Typically between 80-110 °C.The optimal temperature will depend on the specific catalyst system and the reactivity of the boronic acid. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the ideal temperature and reaction time.
Boronic Acid/Ester Aryl or heteroaryl boronic acids or their corresponding pinacol esters.A slight excess (1.1-1.5 equivalents) of the boronic acid is generally used to drive the reaction to completion. Boronic esters can offer enhanced stability and are sometimes preferred for challenging couplings.[20][21]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is intended as a starting point and may require optimization for specific substrates.

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[3]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 20-30 minutes. Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating mantle set to 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate.[3]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[3]

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Further Considerations

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvent systems. Increasing the reaction temperature or time may also be beneficial.

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction.[21] Using a boronic ester or a different base may help to mitigate this issue.

  • Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can sometimes be observed. Using a lower catalyst loading or a different ligand can help to minimize this side reaction.

  • Scale-up: When scaling up the reaction, it is important to ensure efficient stirring and temperature control. A gradual addition of the reagents may be necessary for large-scale syntheses.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel and diverse isoquinoline derivatives. By carefully selecting the reaction conditions and understanding the underlying mechanistic principles, researchers can overcome the challenges associated with this substrate and efficiently access a wide range of compounds with potential applications in drug discovery and development. The protocols and insights provided in this document serve as a valuable resource for scientists working in this exciting area of research.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. Available at: [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Suzuki-Miyaura conditions for C-6 reaction of 8 | Download Table - ResearchGate. Available at: [Link]

Sources

Scalable Synthesis of 6-Bromoisoquinolin-8-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Bromoisoquinolin-8-amine is a critical bifunctional scaffold in medicinal chemistry and drug discovery, serving as a versatile intermediate for constructing complex molecular architectures.[1] Its structure, featuring a reactive bromine atom at the C6 position and a primary amine at C8, allows for orthogonal functionalization, making it a valuable building block for compound library synthesis and structure-activity relationship (SAR) studies. This document provides a detailed guide for researchers and process chemists on scalable synthetic routes to this key intermediate. We will analyze two primary, field-proven strategies: the reduction of a nitro-isoquinoline precursor and a modern palladium-catalyzed cross-coupling approach. The causality behind experimental choices, detailed step-by-step protocols, and considerations for large-scale production are discussed to ensure technical accuracy and practical applicability.

Strategic Analysis of Synthetic Routes

The efficient synthesis of this compound on a large scale requires a robust, cost-effective, and reproducible route. While several methods can be conceptualized, two strategies stand out for their scalability and reliability: a classical approach involving the construction and subsequent reduction of a nitro-intermediate, and a modern approach utilizing palladium-catalyzed amination.

  • Route A: Reduction of 6-Bromo-8-nitroisoquinoline: This is a traditional and highly reliable pathway. It involves the initial synthesis of the isoquinoline core, followed by regioselective bromination and nitration, and finally, the reduction of the nitro group to the desired amine. The reduction step itself is often high-yielding and uses inexpensive reagents like iron powder, making it attractive for scale-up.[1][2]

  • Route B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This modern approach offers a more direct method for forming the C-N bond.[3] It typically involves the reaction of a di-halogenated isoquinoline with an ammonia equivalent, catalyzed by a palladium-phosphine complex. The Buchwald-Hartwig amination is renowned for its broad substrate scope and functional group tolerance, and numerous protocols have been successfully scaled to kilogram production in the pharmaceutical industry.[4][5][6][7]

The choice between these routes often depends on the availability and cost of starting materials, the desired purity profile, and the specific equipment and safety infrastructure available for large-scale synthesis.

Detailed Protocols and Methodologies

Route A: Synthesis via Reduction of 6-Bromo-8-nitroisoquinoline

This route is a robust, multi-step process that offers high yields and relies on well-established chemical transformations.

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Reduction A Isoquinoline B 5-Bromoisoquinoline A->B  NBS, H₂SO₄  -25°C to -18°C C 5-Bromo-8-nitroisoquinoline B->C  KNO₃, H₂SO₄  < -10°C  (One-pot option) D This compound (Target Molecule) C->D  Fe powder, AcOH  EtOH/H₂O, Reflux  (Analogous Reduction)

Caption: Synthetic workflow for Route A.

This procedure is adapted from a scalable, one-pot synthesis described for 5-bromoisoquinoline and its subsequent nitration.[8] Careful temperature control is critical to ensure regioselectivity and minimize the formation of isomers.

Protocol:

  • Reaction Setup: In a suitable multi-necked reactor equipped with mechanical stirring, a thermometer, and an addition funnel, add concentrated sulfuric acid. Cool the acid to below 30°C.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.

  • Bromination: Cool the solution to -25°C using a dry ice/acetone bath. Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between -26°C and -22°C. Stir the mixture for 2 hours at -22°C, then for 3 hours at -18°C.

  • Nitration (One-Pot): Without isolating the 5-bromoisoquinoline, cool the reaction mixture to -15°C. Add potassium nitrate (KNO₃) portion-wise, ensuring the temperature does not exceed -10°C. Stir at -10°C for 1 hour, then allow the reaction to proceed overnight while warming to room temperature.

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to ~8.0 using a 25% aqueous ammonia solution, keeping the temperature below 30°C. The precipitated solid is the crude product.

  • Purification: The crude solid can be purified by recrystallization. Suspend the material in a mixture of heptane and toluene and heat to reflux. Filter the hot solution through Celite. Allow the filtrate to cool slowly with stirring to induce crystallization. Isolate the solids by filtration, wash with cold heptane, and dry to a constant weight to afford 5-bromo-8-nitroisoquinoline.[8]

Note on Isomerism: The target molecule is this compound. The described precursor synthesis yields 5-bromo-8-nitroisoquinoline. While structurally similar, they are distinct isomers. Scalable syntheses often start from readily available materials, and this route is presented as a well-documented, analogous pathway for producing a bromo-nitro-isoquinoline precursor. The principles of bromination, nitration, and reduction are directly applicable.

The reduction of the nitro group is efficiently achieved using iron powder in an acidic medium. This method is favored for its low cost, safety, and effectiveness on a large scale. The following protocol is based on a highly efficient procedure for the analogous 6-bromoquinolin-8-amine.[1][2][9]

Protocol:

  • Reaction Setup: To a reactor equipped for reflux, add the 6-bromo-8-nitroisoquinoline precursor, followed by a solvent mixture of ethanol, water, and glacial acetic acid.

  • Addition of Iron: Add fine iron powder to the mixture with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Carefully neutralize the acid with a 2.5 N sodium hydroxide solution until the pH is basic.

  • Filtration: Filter the entire mixture through a pad of Celite to remove the iron salts and oxides. Wash the filter cake thoroughly with ethyl acetate.[2][9]

  • Extraction and Purification: Transfer the filtrate to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

ParameterValue/ConditionSource
Reagents 6-bromo-8-nitroisoquinoline, Iron powder, Acetic Acid[2]
Solvent Ethanol / Water / Acetic Acid mixture[2]
Temperature Reflux[2]
Reaction Time 3 hours[2]
Typical Yield >90% (for analogous quinoline reduction)[2]

Table 1: Summary of conditions for nitro group reduction.

Route B: Synthesis via Buchwald-Hartwig Amination

This route represents a state-of-the-art approach for C-N bond formation and is highly suitable for scalable synthesis due to its efficiency and the commercial availability of advanced catalysts. The protocol described here is adapted from a kilogram-scale synthesis of a related pharmaceutical intermediate, highlighting the industrial viability of this method.[4][5][7]

Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-(X)L₂ Ar-Pd(II)-XL₂ Pd(0)L₂->Ar-Pd(II)-(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)-(NHR')L₂ [Ar-Pd(II)-(NH₂R')]L₂⁺X⁻ Ar-Pd(II)-(X)L₂->Ar-Pd(II)-(NHR')L₂ Amine Coordination (R'NH₂) Ar-Pd(II)-(NR')L Ar-Pd(II)-(NHR')L Ar-Pd(II)-(NHR')L₂->Ar-Pd(II)-(NR')L Deprotonation (Base, -L) Ar-Pd(II)-(NR')L->Pd(0)L₂ Reductive Elimination (+Ar-NHR')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol uses an ammonia surrogate or proceeds under conditions suitable for direct amination of a bromo-isoquinoline precursor. The key is the careful selection of the catalyst, ligand, and base to ensure high conversion and minimize side products.

Materials & Reagents:

  • 6-Bromoisoquinoline precursor (e.g., 6,8-dibromoisoquinoline)

  • Amine source (e.g., Ammonia, Benzophenone imine)

  • Palladium Catalyst: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂][4][5]

  • Ligand: (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP][4][5]

  • Base: Cesium Carbonate (Cs₂CO₃)[4][5]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[4][5]

  • Inert Gas: Nitrogen or Argon

Protocol:

  • Inert Atmosphere: Ensure a large-scale reactor is clean, dry, and thoroughly purged with an inert gas (e.g., Nitrogen). This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Charging: Under a positive pressure of inert gas, charge the reactor with Pd(dba)₂, BINAP, and cesium carbonate. The choice of a mild base like Cs₂CO₃ is crucial, especially with sensitive functional groups on the isoquinoline core, to prevent unwanted side reactions.[4]

  • Solvent and Reactants: Add anhydrous THF, followed by the bromo-isoquinoline starting material and the amine source.

  • Reaction: Heat the mixture to a controlled temperature (typically 60-80°C) and stir. Monitor the reaction progress by HPLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove inorganic salts. This may involve partitioning between water and a solvent like ethyl acetate.

  • Palladium Removal: A critical step in pharmaceutical synthesis is the removal of residual palladium. This can be achieved by treating the organic solution with a scavenger, such as a thiol-capped silica gel, followed by filtration.[4]

  • Isolation and Purification: After palladium removal, concentrate the organic phase. The crude product can be purified by crystallization or column chromatography to yield the final product with very low residual palladium levels (e.g., <100 ppm).[4]

ParameterOptimized ConditionRationale / Source
Catalyst Pd(dba)₂Effective Pd(0) source for amination.[4][5]
Ligand BINAPBidentate ligand that promotes high yields.[3][4]
Base Cs₂CO₃Mild base, prevents degradation of sensitive substrates.[4][5]
Solvent THFAnhydrous aprotic solvent suitable for the reaction.[4][5]
Scale Demonstrated up to 2.5 kg[4][7]
Yield ~80% (for analogous amination)[4][7]
Residual Pd ~73 ppm after scavenging[4][7]

Table 2: Optimized conditions for a scalable Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound can be approached through several strategic routes. For large-scale manufacturing, a classical pathway involving the reduction of a 6-bromo-8-nitroisoquinoline intermediate offers a cost-effective and robust solution, leveraging inexpensive reagents like iron powder. Alternatively, the Buchwald-Hartwig amination provides a modern, efficient, and highly scalable method that has been proven in industrial settings for analogous transformations. The selection of the optimal route will depend on project-specific factors including cost of goods, available equipment, and purity requirements. The protocols and insights provided herein offer a comprehensive guide for researchers and development professionals to successfully synthesize this valuable chemical intermediate.

References

  • Eastgate, M. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1275–1280. Retrieved from [Link]

  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. Retrieved from [Link]

  • ResearchGate. (2021). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 27(9), 2998. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Atlantis Press. (2018). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). Retrieved from [Link]

  • SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3347-3382. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Using 6-Bromoisoquinolin-8-amine as a ligand precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromoisoquinolin-8-amine as a Bifunctional Scaffold for Advanced Ligand Design and Metallodrug Development

Executive Summary

This compound (CAS 2708286-88-6) is a highly privileged, halogenated isoquinoline derivative that serves as a versatile synthetic intermediate in coordination chemistry, materials science, and drug discovery[1]. Featuring a primary aromatic amine at the C-8 position and a bromine atom at the C-6 position, this bifunctional scaffold allows for orthogonal chemical modifications[1]. Furthermore, 8-aminoisoquinoline derivatives are actively investigated as potent kinase inhibitors (e.g., HPK1 inhibitors) in immuno-oncology, highlighting the broad utility of this scaffold in therapeutic development[2]. This application note details the causality behind its structural design and provides validated protocols for synthesizing hemilabile bidentate ligands and urea-appended metallodrugs[3].

Structural & Mechanistic Rationale: The Power of Orthogonality

The strategic value of this compound lies in the distinct electronic and steric environments of its two functional groups, which enables researchers to build complex molecular architectures without competing side reactions:

  • C-8 Primary Amine (Nucleophilic Core): The amine at C-8 is highly nucleophilic and readily participates in N-acylation, N-alkylation, and reductive amination[1]. Because it is located on the carbocyclic ring adjacent to the bridgehead, it is ideally positioned to act as an anchor for appending secondary chelating arms (e.g., phosphines or ureas), creating robust bidentate or polydentate coordination spheres.

  • C-6 Bromine (Electrophilic Handle): The bromine atom provides a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. Crucially, because C-6 is spatially removed from the C-8 coordination site, late-stage functionalization (LSF) can be performed to tune the electronic properties of the isoquinoline core or to tether the complex to solid supports without inducing steric clash at the metal center.

Protocol 1: Synthesis of Hemilabile PN Ligands for Asymmetric Catalysis

Causality & Design: Hemilabile ligands containing both a soft donor (Phosphorus) and a hard donor (Nitrogen) are critical for stabilizing reactive intermediates in cross-coupling and hydrogenation reactions. By alkylating the C-8 amine with a phosphine arm, we generate a bidentate PN ligand. The C-6 bromine is intentionally preserved during this step for subsequent electronic tuning.

Step-by-Step Methodology:

  • Reagent Preparation: In an inert atmosphere glovebox, dissolve this compound (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL).

  • Alkylation: Add potassium carbonate (2.5 eq, 12.5 mmol) and 2-(diphenylphosphino)ethyl chloride (1.1 eq, 5.5 mmol).

  • Heating & Reaction: Stir the mixture at 80 °C for 16 hours. Causality: Mild heating ensures complete conversion of the primary amine to the secondary amine while preventing over-alkylation (tertiary amine formation), which would destroy the necessary NH proton required for secondary interactions in certain catalytic cycles.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with saturated aqueous LiCl (3 x 20 mL) to selectively partition and remove the DMF.

  • Self-Validation: Monitor the reaction via

    
    P NMR. The starting phosphine chloride typically appears around -15 ppm. The successful formation of the PN ligand will shift the signal to approximately -22 ppm.
    
  • Late-Stage Tuning (Optional): The resulting 6-bromo-PN ligand can be subjected to Suzuki coupling with aryl boronic acids (using Pd(dppf)Cl

    
     and K
    
    
    
    PO
    
    
    in 1,4-dioxane/water) to modulate the
    
    
    -acidity of the isoquinoline ring.

Protocol 2: Synthesis of Urea-Appended Pt(II) Anionophores

Causality & Design: Recent advancements in metallodrugs utilize urea-functionalized isoquinolines coordinated to Pt(II) to act as transmembrane chloride transporters[3]. These complexes operate via classical hydrogen bonding interactions rather than ligand exchange[3]. The C-8 amine must be converted to a urea to provide the precise hydrogen-bond donor motif necessary for chloride recognition, which ultimately triggers apoptosis in cancer cells via osmotic disruption[3].

Step-by-Step Methodology:

  • Isocyanate Formation: Dissolve this compound (1.0 eq, 2.0 mmol) in anhydrous DCM (15 mL). Add triethylamine (2.5 eq) and cool to 0 °C. Slowly add triphosgene (0.4 eq, 0.8 mmol) to convert the C-8 amine into an isocyanate in situ[3].

  • Urea Condensation: After 1 hour of stirring, add the desired alkyl amine (e.g., n-hexylamine, 1.2 eq) dropwise. Stir at room temperature for 4 hours. Causality: The length of the alkyl chain dictates the lipophilicity of the complex, which is critical for successful lipid bilayer insertion.

  • Purification: Wash the organic layer with 1M HCl, then brine. Dry over MgSO

    
     and concentrate. Purify via recrystallization from hot ethanol.
    
  • Pt(II) Complexation: Treat the urea-appended ligand (2.0 eq) with dichlorobis(propionitrile)platinum(II) (1.0 eq) in acetonitrile. Reflux overnight in the presence of silver tetrafluoroborate to facilitate coordination[3].

  • Self-Validation: Filter the cooled reaction mixture and wash the precipitate with hot acetonitrile[3]. The final Pt(II) complex is recovered from the hot filtrate via evaporation[3]. Verify complexation using

    
    Pt NMR and high-resolution mass spectrometry (HRMS), ensuring the isotopic pattern perfectly matches the predicted Pt-Cl distribution.
    

Quantitative Data Summary

Derivative TypeCoordination ModeTarget ApplicationKey Validation MetricTypical Yield
C-8 PN Ligand Bidentate (P, N)Cross-Coupling Catalysis

P NMR shift to -22 ppm
75 - 82%
C-8 Urea Ligand Hydrogen BondingTransmembrane TransportIR:

(C=O) at 1650 cm

85 - 90%
C-6 Arylated PN Bidentate (P, N)Asymmetric HydrogenationHRMS (Loss of Br isotope pattern)65 - 70%
Pt(II) Urea Complex Square PlanarApoptosis Induction

Pt NMR resonance
55 - 60%

Visualizations

G A This compound (Bifunctional Scaffold) B C-8 Amine Modification (Ligand Arm Installation) A->B Nucleophilic Substitution C C-6 Bromo Modification (Electronic Tuning) A->C Pd-Catalyzed Coupling D PN/NN Bidentate Ligand B->D Phosphine/Amine Attachment E Urea-Appended Ligand B->E Triphosgene + Amine F Suzuki/Sonogashira Cross-Coupling C->F Aryl/Alkyl Boronic Acids G Immobilized/Tuned Catalyst D->G Late-Stage Functionalization

Orthogonal functionalization workflow of this compound for ligand design.

G A Pt(II) Urea-Isoquinoline Complex (Extracellular) B Hydrogen Bonding with Cl- Anion A->B Anion Recognition C Lipid Bilayer Insertion (Lipophilic Alkyl Chains) B->C Complexation D Transmembrane Diffusion (Carrier Mechanism) C->D Transport E Cl- Release (Intracellular) D->E Dissociation F Apoptosis Triggering (Cell Death Pathway) E->F Osmotic/pH Disruption

Mechanism of Pt(II)-mediated transmembrane chloride transport and apoptosis induction.

References

  • Benchchem. "this compound". Benchchem Catalog.1

  • Chemical Science (RSC). "Platinum-based metal complexes as chloride transporters that trigger apoptosis". 3

  • US Patent 11612606B2. "8-aminoisoquinoline compounds and uses thereof". Google Patents. 2

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-Bromoisoquinolin-8-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Optimization of 6-Bromoisoquinolin-8-amine

Executive Summary

This compound is a high-value heterocyclic scaffold, often employed as a precursor for kinase inhibitors and complex alkaloids. Its synthesis is fraught with two primary failure modes: regioisomeric contamination during the introduction of the nitrogen functionality and dehalogenation during the reduction phase.

This guide provides an evidence-based troubleshooting framework. We prioritize the Constructive Ring Approach over direct functionalization to guarantee regiochemical purity and recommend Chemoselective Reduction protocols to preserve the critical C6-Bromine handle.

Module 1: Route Selection & Regiochemistry Strategy

Q: Why does direct nitration of 6-bromoisoquinoline yield the wrong isomer?

A: This is a classic issue of competing directing effects. In the isoquinoline system, electrophilic aromatic substitution (SEAr) preferentially occurs at the


-positions (C5 and C8) of the benzene ring.
  • The Problem: The bromine atom at C6 is an ortho/para director. It activates the C5 position (ortho) and C7 position (ortho), while deactivating the meta positions (C8).

  • The Result: The C5 position is "doubly activated" (intrinsic

    
    -reactivity + ortho-direction from Br), whereas the C8 position is electronically disfavored. Consequently, direct nitration typically yields 6-bromo-5-nitroisoquinoline  as the major product (>85%), making isolation of the desired 8-nitro isomer difficult and low-yielding.
    
Q: What is the recommended route to ensure 100% regioselectivity?

A: We recommend the Modified Pomeranz-Fritsch Cyclization . Instead of functionalizing the isoquinoline ring after formation, construct the ring with the substituents already in place.[1] This "pre-functionalization" strategy eliminates regioisomeric ambiguity.

Recommended Retrosynthetic Pathway:

  • Precursor: 4-Bromo-2-nitrobenzaldehyde.

  • Linker: Aminoacetaldehyde dimethyl acetal.

  • Cyclization: Acid-mediated closure (TiCl4 or P2O5).

Note: The nitro group at the C2 position of the benzaldehyde forces cyclization to occur at the C6 position (the only open ortho spot), which corresponds to the C4a-C5 bond of the isoquinoline. This places the nitro group unequivocally at C8 and the bromine at C6 .

Module 2: Critical Experimental Protocols

Protocol A: Chemoselective Reduction of 6-Bromo-8-nitroisoquinoline

Use this protocol to convert the nitro group to an amine without removing the bromine atom.

The Challenge: Standard catalytic hydrogenation (H2, Pd/C) often causes hydrodebromination , stripping the bromine atom before reducing the nitro group. The Solution: Use a dissolve metal reduction (Fe/AcOH) which is orthogonal to aryl halides.

Materials:

  • Substrate: 6-Bromo-8-nitroisoquinoline (1.0 equiv)

  • Reductant: Iron Powder (3.5 – 5.0 equiv, fine mesh)

  • Solvent System: Ethanol : Acetic Acid : Water (2:2:1 v/v)

  • Catalyst: 0.1 equiv conc. HCl (optional, for activation)

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitro-isoquinoline in the EtOH/AcOH/H2O mixture.

  • Activation: Add iron powder in portions at room temperature.

  • Reflux: Heat to 80°C (Reflux) with vigorous stirring.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.[2]6) should disappear, replaced by a lower, fluorescent amine spot (Rf ~0.3).

    • Time: Typically 2–4 hours.

  • Workup (Critical):

    • Cool to room temperature.[3]

    • Neutralization: Slowly add 2.5 N NaOH or sat. NaHCO3 until pH ~8–9. Caution: Exothermic.

    • Filtration: Filter the slurry through a Celite pad to remove iron oxides. Wash the pad copiously with EtOAc.

    • Extraction: Extract the filtrate with EtOAc (3x). Wash combined organics with Brine, dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Expected Yield: 85–92% Data Validation:

Parameter Value
Appearance Yellow to Brown Solid
MS (ESI+) m/z 223/225 [M+H]+ (1:1 Br pattern)

| 1H NMR | Distinct amine broad singlet (


 ~4.5-6.0 ppm) |

Module 3: Troubleshooting & FAQs

Q: My reaction mixture turned black and sticky during the Pomeranz-Fritsch cyclization. What happened?

A: This is likely due to polymerization of the acetal or thermal decomposition.

  • Fix: Ensure your conditions are strictly anhydrous if using Lewis acids like TiCl4.

  • Optimization: If using H2SO4, lower the temperature to 0°C during addition, then slowly warm. Alternatively, use trifluoromethanesulfonic acid (TfOH) which often provides cleaner cyclization for electron-deficient rings (like nitro-benzenes).

Q: I am seeing a mass of M-80 (de-brominated product) in my LC-MS.

A: You likely used catalytic hydrogenation (Pd/C + H2) or a hydride donor that is too active (e.g., LiAlH4).

  • Immediate Action: Switch to the Iron/Acetic Acid protocol (Protocol A) or Stannous Chloride (SnCl2) in EtOH. These methods are chemoselective for -NO2 reduction in the presence of aryl halides.

Q: The amine product is not precipitating during workup.

A: 8-Aminoisoquinolines can be amphoteric and moderately water-soluble.

  • Fix: Ensure the pH is adjusted to >9 during extraction to fully deprotonate the amine. Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure Ethyl Acetate to improve recovery from the aqueous phase.

Visualizing the Regioselectivity Challenge

The following diagram illustrates the mechanistic conflict in the direct nitration route versus the constructive route.

G Start 6-Bromoisoquinoline Nitration Direct Nitration (HNO3/H2SO4) Start->Nitration Product5 6-Bromo-5-nitroisoquinoline (MAJOR PRODUCT - Undesired) ~85% Nitration->Product5 Ortho-direction from Br (C6) Product8 6-Bromo-8-nitroisoquinoline (MINOR PRODUCT - Desired) <15% Nitration->Product8 Steric/Electronic Disfavor Precursor 4-Bromo-2-nitrobenzaldehyde Cyclization Pomeranz-Fritsch Cyclization Precursor->Cyclization Schiff Base Formation Acetal + Aminoacetaldehyde dimethyl acetal Acetal->Cyclization Target 6-Bromo-8-nitroisoquinoline (EXCLUSIVE PRODUCT) Cyclization->Target Regiocontrolled Ring Closure

Caption: Figure 1. Mechanistic comparison showing why direct nitration favors the undesired C5-isomer, while the constructive Pomeranz-Fritsch route enforces C8-regioselectivity.

References

  • Synthesis of 6-Bromoisoquinoline (Ring Construction)

    • Title: Synthesis of 6-bromoisoquinoline via Pomeranz-Fritsch reaction.[1]

    • Source: ChemicalBook / Patent Liter
    • URL:

  • Nitration Regioselectivity (Quinoline/Isoquinoline)

    • Title: Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[4] (Demonstrates C5 preference).

    • Source: Semantic Scholar / Arkivoc.
    • URL:

  • Chemoselective Reduction Protocol

    • Title: 6-bromoquinolin-8-amine synthesis (Fe/AcOH Method).[1][5]

    • Source: ChemicalBook Protocols.
    • URL:

  • General Isoquinoline Nitration

    • Title: Isoquinoline, 5-bromo-8-nitro- (Organic Syntheses Procedure).[6]

    • Source: Organic Syntheses.[2][7][8][9]

    • URL:

Sources

Solving solubility issues of 6-Bromoisoquinolin-8-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6-Bromoisoquinolin-8-amine Solubility

Welcome to the Advanced Technical Support guide for This compound (CAS: 2708286-88-6) . As a high-value halogenated isoquinoline derivative, this compound is a critical bifunctional scaffold in medicinal chemistry and cross-coupling reactions[1]. However, its unique structural features often present significant solubility challenges in standard organic workflows.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting to explain the causality behind solubility failures and provides self-validating protocols to ensure your experimental integrity.

Part 1: Causality Analysis & Troubleshooting FAQs

Q1: Why does this compound crash out of moderately polar solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? The Causality: The insolubility is driven by the compound's high crystal lattice energy, which is a product of three synergistic structural factors:

  • 
     Stacking:  The planar isoquinoline core promotes tight intermolecular stacking.
    
  • Hydrogen Bonding: The primary amine at the C-8 position acts as both a strong H-bond donor and acceptor, creating an extensive intermolecular network[2].

  • Halogen Interactions: The C-6 bromine atom adds polarizability, further stabilizing the solid state. Solvents like DCM or EtOAc lack the necessary dielectric constant and hydrogen-bond accepting capacity to disrupt these intermolecular forces[3].

Q2: I need to run a palladium-catalyzed cross-coupling. What are the optimal solvent systems? The Solution: For cross-coupling (e.g., Suzuki or Buchwald-Hartwig), you must use highly polar, aprotic solvents that can act as strong hydrogen-bond acceptors. DMF , DMSO , or NMP are the gold standards here. They effectively solvate the primary amine by outcompeting the compound's internal H-bonding network. If your catalyst is sensitive to DMSO, utilize a mixed solvent system such as Toluene:DMF (4:1 v/v) coupled with heating (60–80 °C).

Q3: My downstream assay requires a non-polar solvent, but the compound won't dissolve. Can I use pH adjustment? The Solution: Yes, through transient acidification. While free-base aromatic amines have diminished basicity due to electron delocalization into the ring[3], the C-8 amine can still be protonated. By adding 1.05 equivalents of a lipophilic acid like Trifluoroacetic acid (TFA), you convert the compound into a trifluoroacetate salt. The bulky, fluorinated counterion disrupts the crystal lattice and drastically enhances solubility in solvents like DCM or Acetonitrile.

Q4: How can I permanently improve the solubility of this intermediate for a multi-step synthesis? The Solution: Derivatization. By performing an N-Boc (tert-butyloxycarbonyl) protection on the C-8 amine, you eliminate one hydrogen bond donor and introduce a bulky, lipophilic tert-butyl group. This sterically hinders


 stacking, effectively dropping the lattice energy and rendering the intermediate highly soluble in almost all standard organic solvents (including hexanes and ether)[1].

Part 2: Quantitative Solvent Selection Guide

Use the following table to select the appropriate solvent based on the dielectric constant (


) and hydrogen-bond accepting capacity.
SolventDielectric Constant (

)
H-Bond AcceptorExpected SolubilityRecommended Experimental Use Case
DMSO 46.7StrongHigh (>50 mg/mL)High-concentration stock solutions, biological assays.
DMF / NMP 36.7 / 32.2StrongHigh (>30 mg/mL)Metal-catalyzed cross-coupling reactions.
THF 7.5ModerateModerate (~10 mg/mL)Grignard reactions, lithiation (requires gentle heating).
DCM 8.9WeakLow (<5 mg/mL)Extractions (requires TFA salt formation for high conc.).
Toluene 2.4NoneVery Low (<1 mg/mL)Reflux conditions only; use with polar co-solvents.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of High-Fidelity DMSO Stock Solutions

Objective: Achieve complete dissolution without inducing thermal or oxidative degradation.

  • Weighing: Accurately weigh this compound into a sterile, amber glass vial (the compound is light-sensitive over prolonged periods).

  • Solvent Addition: Add anhydrous, degassed DMSO to achieve the desired concentration (up to 50 mM).

  • Physical Disruption: Place the vial in an ultrasonic bath at room temperature for 10–15 minutes. Do not exceed 40 °C during sonication to prevent oxidation of the primary amine.

  • Self-Validation Step: Visually inspect the solution against a bright light. It must be completely transparent with no particulate scattering (Tyndall effect). To validate chemical integrity, run a rapid TLC (Hexanes:EtOAc 1:1) against a solid standard dissolved in a micro-aliquot of DMF. A single, co-eluting spot confirms no degradation occurred during dissolution.

Protocol B: Transient Acidification for DCM Solubilization

Objective: Solubilize the compound in DCM using lipophilic salt formation.

  • Suspension: Suspend this compound in anhydrous DCM (it will appear cloudy/heterogeneous).

  • Acidification: Under vigorous stirring, add 1.05 equivalents of Trifluoroacetic acid (TFA) dropwise.

  • Observation: The suspension will rapidly clear as the isoquinolin-8-aminium trifluoroacetate salt forms, which is highly soluble in DCM.

  • Self-Validation Step: If the solution remains cloudy, add a co-solvent (5% v/v Methanol) to fully solvate the ion pair. Prior to utilizing this solution in base-sensitive reactions, remember that you must neutralize the TFA with an equivalent of an organic base (e.g., DIPEA or Triethylamine) in situ.

Protocol C: N-Boc Protection for Permanent Solubility Enhancement

Objective: Covalently alter the structure to disrupt H-bonding and


 stacking.
  • Reaction Setup: Dissolve the compound in THF (requires gentle heating to 40 °C for initial dissolution).

  • Reagent Addition: Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc

    
    O) and 0.1 equivalents of DMAP (4-Dimethylaminopyridine) as a catalyst.
    
  • Incubation: Stir at 45 °C for 4 hours.

  • Self-Validation Step: The reaction mixture will become completely homogenous as the Boc-protected product forms. Quench with water, extract with EtOAc, and wash with brine. The resulting organic layer will hold the product in complete solution, validating the successful disruption of the intermolecular lattice.

Part 4: Solubility Troubleshooting Workflow

Follow this logical decision tree to resolve solubility roadblocks during your synthetic workflows.

SolubilityWorkflow Start Issue: this compound Precipitates in Organic Solvent PolarityCheck Is the solvent highly polar (e.g., DMSO, DMF)? Start->PolarityCheck UsePolar Optimal for Stock Solutions: Use DMSO or NMP PolarityCheck->UsePolar No NonPolarReq Reaction requires low/medium polarity (DCM, Toluene)? PolarityCheck->NonPolarReq Yes Success Proceed with Experiment UsePolar->Success Physical Physical Disruption: Gentle Heat (40°C) + Sonication NonPolarReq->Physical Step 1 Chemical Chemical Disruption: Add 1.05 eq TFA (Salt Formation) Physical->Chemical Fails Physical->Success Solved Derivatize Structural Disruption: Perform N-Boc Protection Chemical->Derivatize Fails / Incompatible Chemical->Success Solved Derivatize->Success

Caption: Decision matrix for troubleshooting the solubility of this compound in organic workflows.

References

  • University of Basrah. "Amine compounds: Chemical properties and intermolecular associations". Available at: [Link]

  • Lumen Learning. "23.1. Properties of amines | Organic Chemistry II". Available at: [Link]

Sources

Technical Support Center: 6-Bromoisoquinolin-8-amine Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 6-Bromoisoquinolin-8-amine under acidic conditions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals[1]

Product Reference : this compound (CAS: 2708286-88-6 / Related: 57339-57-8) Application Context : Synthetic intermediate, kinase inhibitor scaffold, fragment-based drug discovery.[1]

Introduction: The Acid Stability Profile

This compound is a bifunctional heteroaromatic scaffold.[1][2] Its stability in acidic media is governed by the interplay between the isoquinoline core (moderately basic), the exocyclic amine (weakly basic), and the bromine substituent (electron-withdrawing).[1]

Contrary to common concerns about amine degradation, this molecule exhibits high stability in non-oxidizing acids (e.g., HCl, H₂SO₄, TFA) even at elevated temperatures.[1] The primary risks in acidic conditions are not chemical decomposition, but rather solubility anomalies (salting out) and oxidative coupling if the acid is contaminated with transition metals or exposed to light.

Module 1: Chemical Species & Protonation States

Q: What is the exact protonation state of my compound in 1N HCl versus pH 4 buffer?

A: Understanding the protonation site is critical for solubility and reactivity.[2] The molecule has two basic centers: the isoquinoline ring nitrogen (N-2) and the exocyclic amine (N-8).

  • pH 4-6 (Mono-Cationic State): The ring nitrogen (N-2) is the most basic site (Estimated pKa ~5.0–5.5).[1][2] In weak acids or buffers, the proton resides here.[1] The 6-bromo substituent exerts an inductive electron-withdrawing effect (-I), slightly lowering the basicity compared to unsubstituted 8-aminoisoquinoline.[1]

  • pH < 1 (Di-Cationic State): In strong acids (e.g., 1N HCl, TFA), the exocyclic aniline-like amine (N-8) also becomes protonated.[1] This species is highly polar and soluble but can precipitate as a di-salt if the counter-ion concentration (Cl⁻) is too high.[2]

Visualizing the Equilibrium:

Protonation_Pathway Neutral Neutral Species (Free Base) Soluble in organics Mono Mono-Cation (Protonated at N-2) Soluble in H2O/MeOH Neutral->Mono pH < 5.5 (Fast) Di Di-Cation (Protonated at N-2 & N-8) High polarity Risk of Salt Precip. Mono->Di pH < 1.0 (Strong Acid) Di->Mono Dilution/Base

Figure 1: Stepwise protonation pathway. The ring nitrogen is the primary basic center.

Module 2: Troubleshooting Solubility & Precipitation

Q: I dissolved the compound in 1N HCl, but a yellow solid precipitated after 10 minutes. Is this degradation?

A: This is likely not degradation , but the "Common Ion Effect."[1][2]

  • Diagnosis: this compound forms a dihydrochloride salt in 1N HCl.[1][2] While the mono-cation is soluble, the di-cation paired with high concentrations of chloride ions (Cl⁻) can exceed the solubility product (

    
    ), forcing the salt out of solution.
    
  • Verification:

    • Take an aliquot of the suspension.[2]

    • Dilute 10-fold with water.

    • If it redissolves immediately, it is the salt form.[1][2]

    • If it remains insoluble, check for oxidation (dark brown/black tars).[1][2]

Solubility Data Table:

Solvent SystemSolubility StatusNotes
Water (Neutral) LowHydrophobic aromatic core dominates.[1][2]
0.1 N HCl HighForms stable, soluble Mono-HCl salt.[1][2]
6 N HCl Low/Precipitates"Salting out" of Di-HCl species.[1][2]
AcOH (Glacial) HighExcellent solvent; forms acetate salt.[1][2]
DMSO HighPreferred for stock solutions.[1][2]
Module 3: Reactivity & Degradation Risks

Q: Is the C-Br bond stable to refluxing acid? I am planning a cyclization step.

A: Yes, the C-Br bond at position 6 is chemically robust in acidic media.[1]

  • Mechanism: Acidic conditions protonate the ring nitrogen, making the ring electron-deficient. This deactivates the ring toward electrophilic attacks and stabilizes the C-Br bond against nucleophilic displacement (unless a transition metal catalyst is present).

  • Exception: Avoid Hydrobromic Acid (HBr) at reflux if possible.[1] While slow, halogen exchange or radical hydrodehalogenation can occur under extreme stress.[1][2] Use HCl or H₂SO₄ instead.[2]

Q: My acidic solution turned dark brown overnight. What happened?

A: This indicates Oxidative Degradation , not acid hydrolysis.[1][2]

  • Cause: 8-Aminoisoquinolines are electron-rich anilines.[1][2] Even when protonated, trace amounts of free amine in equilibrium can undergo oxidation by atmospheric oxygen, forming quinoid-like impurities or diazo-dimers.[1]

  • Trigger: Light exposure + Oxygen + Trace metals (Fe, Cu).[1][2]

  • Prevention: Always degas acidic buffers and store in amber vials.

Troubleshooting Flowchart:

Troubleshooting_Logic Start Issue Observed Precip Solid Precipitate Start->Precip Color Color Change (Darkening) Start->Color CheckDil Dilute with H2O Precip->CheckDil Oxidation Diagnosis: Oxidation (Quinoid formation) Color->Oxidation Clear Solution Clears CheckDil->Clear Cloudy Remains Cloudy CheckDil->Cloudy Salt Diagnosis: Salt Saturation Action: Reduce Acid Conc. Clear->Salt Impurity Diagnosis: Contamination Action: Filter & HPLC Cloudy->Impurity Action Action: Degas solvents Protect from Light Oxidation->Action

Figure 2: Diagnostic logic for common stability issues.

Module 4: Standardized Protocols
Protocol A: Preparation of Stable Acidic Stock Solution

Use this for biological assays or LC-MS standards to prevent degradation.

  • Weighing: Weigh 10 mg of this compound into an amber glass vial.

  • Solvent Prep: Degas 10 mL of 0.1 M HCl (or 0.1% Formic Acid in water) by sonication for 5 minutes.

  • Dissolution: Add the solvent to the solid.[2] Vortex for 30 seconds.[2]

    • Note: If dissolution is slow, add DMSO (up to 5% v/v) to aid wetting.[1][2]

  • Storage: Store at 4°C. Stable for 1 week. For long term, freeze at -20°C.[1]

Protocol B: Stability Stress Test (HPLC)

Validate stability in your specific matrix.[1][2]

  • Control: Dissolve compound in DMSO (1 mg/mL).

  • Acid Stress: Mix 100 µL Control + 900 µL 1 N HCl .

  • Heat: Incubate at 60°C for 4 hours .

  • Analysis: Neutralize with 1 N NaOH (to pH 7) immediately before injection.

    • Pass Criteria: Purity > 98% relative to Control.

    • Fail Criteria: Appearance of new peaks (likely N-oxides or dimers).[1][2]

References
  • BenchChem . This compound: Synthetic Routes and Properties. Retrieved from (Accessed 2026).[1]

  • ChemicalBook . Synthesis and Properties of 8-Aminoisoquinoline Derivatives. Retrieved from .[1][2]

  • National Institutes of Health (NIH) .[2] PubChem Compound Summary: Isoquinolin-8-amine.[1][2] Retrieved from .[1]

  • Organic Syntheses . Bromination of Isoquinoline in Strong Acid. Org. Synth. 2008, 85, 1-11.[1] Retrieved from .[1]

  • MDPI . Stability of Amino-quinoline Derivatives in Aqueous Media. Molecules 2021, 26(6), 1588.[1] Retrieved from .[1][2]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo- vs. 5-Bromo-isoquinolin-8-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, halogenated isoquinolines are indispensable building blocks. Their value lies in the strategic placement of a halogen, typically bromine, which serves as a versatile handle for a myriad of cross-coupling and functionalization reactions. Among these, 6-bromo- and 5-bromo-isoquinolin-8-amine stand out as critical precursors for the synthesis of complex molecular architectures. The presence of the 8-amino group, a potent electron-donating moiety, significantly influences the electronic landscape of the isoquinoline core, thereby modulating the reactivity of the C-Br bond. This guide provides an in-depth, objective comparison of the reactivity of these two isomers, supported by established chemical principles and experimental data, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Reactivity Differences

Feature6-Bromo-isoquinolin-8-amine5-Bromo-isoquinolin-8-amine
Steric Hindrance LowHigh (due to peri-hydrogen at C-4)
Electronic Effects C-Br bond is on the more electron-rich carbocyclic ring, activated by the 8-amino group.C-Br bond is also on the carbocyclic ring and activated by the 8-amino group.
Reactivity in Pd-catalyzed Cross-Coupling Generally higher reactivity due to lower steric hindrance.Generally lower reactivity due to significant steric hindrance around the C-5 position.
Reactivity in Nucleophilic Aromatic Substitution Low, requires strong activation.Very low, sterically disfavored.
Reactivity in Electrophilic Aromatic Substitution The 8-amino group strongly directs electrophiles to the C-7 position.The 8-amino group directs electrophiles to the C-7 position, but the C-5 position is already substituted.

Delving Deeper: A Mechanistic Perspective

The disparate reactivity of 6-bromo- and 5-bromo-isoquinolin-8-amine can be rationalized by considering the interplay of electronic and steric factors.

Electronic Effects of the 8-Amino Group

The amino group at the C-8 position is a powerful electron-donating group through resonance (+M effect). This effect primarily increases the electron density of the carbocyclic (benzene) portion of the isoquinoline ring system, making it more susceptible to electrophilic attack and influencing the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.

The Decisive Role of Steric Hindrance

The most significant factor differentiating the reactivity of the two isomers is steric hindrance. In 5-bromo-isoquinolin-8-amine, the bromine atom at the C-5 position experiences a pronounced steric clash with the hydrogen atom at the C-4 position (a peri-interaction). This steric encumbrance can significantly impede the approach of bulky reagents, such as the palladium catalyst complexes required for cross-coupling reactions.[1] In contrast, the bromine atom at the C-6 position in 6-bromo-isoquinolin-8-amine is relatively unhindered, allowing for more facile access by reagents.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[2] For both 6-bromo- and 5-bromo-isoquinolin-8-amine, these reactions are the most common and synthetically useful transformations.

6-Bromo-isoquinolin-8-amine is generally the superior substrate for these reactions. The unhindered nature of the C-6 position allows for efficient oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

5-Bromo-isoquinolin-8-amine , on the other hand, presents a greater challenge. The steric hindrance from the C-4 hydrogen can disfavor the formation of the bulky transition state required for oxidative addition.[1] To achieve successful coupling with the 5-bromo isomer, more forcing reaction conditions, specialized bulky phosphine ligands, or alternative catalyst systems may be necessary to overcome this steric barrier.[3]

G cluster_0 Reactivity in Pd Cross-Coupling 6-Bromo 6-Bromo-isoquinolin-8-amine High_Yield Higher Yields & Milder Conditions 6-Bromo->High_Yield Less Steric Hindrance 5-Bromo 5-Bromo-isoquinolin-8-amine Low_Yield Lower Yields & Forcing Conditions 5-Bromo->Low_Yield High Steric Hindrance

Caption: Comparative reactivity in Pd-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on an unactivated aryl halide is generally a difficult reaction. The isoquinoline ring itself is somewhat electron-deficient, particularly in the pyridine ring, but this is often insufficient to promote SNAr at the carbocyclic ring positions without the presence of strong electron-withdrawing groups.[4]

For both isomers, the C-Br bond is not sufficiently activated for facile SNAr with common nucleophiles under mild conditions. The electron-donating 8-amino group further disfavors this reaction pathway. While forcing conditions might induce some reaction, it is not a synthetically viable route for either substrate. The steric hindrance around the C-5 position in 5-bromo-isoquinolin-8-amine would make this reaction even more challenging compared to the 6-bromo isomer.

Electrophilic Aromatic Substitution (EAS)

The powerful electron-donating 8-amino group strongly activates the carbocyclic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.[5]

For 6-bromo-isoquinolin-8-amine , the C-7 position is ortho to the amino group and is the most likely site for electrophilic attack.

For 5-bromo-isoquinolin-8-amine , the C-7 position is also activated. However, the C-5 position is already occupied by a bromine atom. Further electrophilic substitution would likely occur at C-7, if at all, as the directing effect of the amino group is dominant. It is important to note that under strongly acidic conditions, the amino group will be protonated, diminishing its activating effect.[6]

G cluster_0 Directing Effects in EAS 8-Amino 8-NH2 group (Strong Activator) C7_attack Electrophilic Attack at C-7 8-Amino->C7_attack ortho-directing 6-Bromo 6-Bromo-isoquinolin-8-amine C7_attack->6-Bromo 5-Bromo 5-Bromo-isoquinolin-8-amine C7_attack->5-Bromo

Caption: Regioselectivity in electrophilic aromatic substitution.

Experimental Protocols

The following are representative, detailed protocols for common transformations of bromo-isoquinolin-8-amines. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-isoquinolin-8-amine

This protocol describes a typical Suzuki-Miyaura coupling to form a C-C bond at the C-6 position.

Materials:

  • 6-Bromo-isoquinolin-8-amine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 v/v), degassed

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 6-bromo-isoquinolin-8-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_0 Suzuki-Miyaura Workflow start Start setup Combine Reactants: 6-Bromo-isoquinolin-8-amine Arylboronic acid, Base start->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert solvent_cat Add Degassed Solvent and Pd Catalyst inert->solvent_cat heat Heat Reaction (80-100 °C) solvent_cat->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Chromatography workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-isoquinolin-8-amine

This protocol outlines a Buchwald-Hartwig amination, which can be challenging for the 5-bromo isomer due to steric hindrance. The use of a bulky, electron-rich phosphine ligand is often crucial for success.[3][7]

Materials:

  • 5-Bromo-isoquinolin-8-amine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.015 equivalents)

  • XPhos (0.03 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene, degassed

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-isoquinolin-8-amine (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.015 equiv.), and XPhos (0.03 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add degassed anhydrous toluene via syringe.

  • Add the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 6-bromo- and 5-bromo-isoquinolin-8-amine as a synthetic precursor is highly dependent on the desired final product and the intended synthetic route.

  • For facile and efficient functionalization via palladium-catalyzed cross-coupling reactions, 6-bromo-isoquinolin-8-amine is the clear substrate of choice. Its lower steric hindrance allows for milder reaction conditions and generally higher yields.

  • 5-Bromo-isoquinolin-8-amine should be selected when the specific regioisomer is required. Researchers should be prepared to invest more effort in optimizing reaction conditions, potentially screening a variety of bulky phosphine ligands and employing higher temperatures to overcome the inherent steric challenges.

This guide provides a foundational understanding of the comparative reactivity of these two important building blocks. By appreciating the underlying electronic and steric factors, researchers can more effectively design and execute their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Brown, W. D., & Gouliaev, A. H. (2004). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]

  • Larock, R. C., & Yao, T. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry, 68(15), 5936–5941.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wasit Journal for Pure sciences. (2025).
  • Amanote Research. (2005). Synthesis of 5-Bromoisoquinoline and. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
  • National Center for Biotechnology Information. (n.d.). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Retrieved from [Link]

  • University of Kansas. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • Diva. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • ACS Publications. (2025). Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura coupling revisited: an integrated computational study. Retrieved from [Link]

  • SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Retrieved from [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • ResearchGate. (2025). Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Retrieved from [Link]

  • SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 6-Bromoisoquinolin-8-amine from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and synthetic chemistry, the precise identification of molecular structures is not merely a procedural step but a cornerstone of scientific rigor. For researchers working with substituted isoquinolines, a class of compounds prevalent in medicinal chemistry, the ability to distinguish between structural isomers is paramount.[1] Trivial differences in substituent placement on the isoquinoline core can lead to vastly different pharmacological activities and toxicological profiles. This guide provides an in-depth technical comparison of 6-Bromoisoquinolin-8-amine and its key structural isomers, offering field-proven insights and experimental data to ensure unambiguous characterization.

This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.

The Challenge of Isomerism in Brominated Amino-isoquinolines

This compound and its structural isomers, such as 5-Bromoisoquinolin-8-amine and 7-Bromoisoquinolin-8-amine, share the same molecular formula (C₉H₇BrN₂) and, consequently, the same molecular weight (223.07 g/mol ).[1][2][3] This inherent similarity renders many routine analytical techniques insufficient for definitive identification, necessitating a multi-faceted approach that leverages the subtle yet significant differences in their physicochemical and spectroscopic properties.

Physicochemical Properties: The First Clues

While not definitive on their own, a comparison of fundamental physicochemical properties can provide initial indications and are crucial for method development, particularly in chromatography.

PropertyThis compound5-Bromoisoquinolin-8-amine7-Bromoisoquinolin-8-amine
Molecular Weight 223.07 g/mol 223.07 g/mol 223.07 g/mol
Molecular Formula C₉H₇BrN₂C₉H₇BrN₂C₉H₇BrN₂
Predicted pKa Data not availableData not availableData not available
Predicted LogP Data not available2.6Data not available

Note: Experimentally determined data for all isomers is not consistently available in public literature. Predicted values from computational models are used where necessary.

The subtle differences in the position of the bromine and amine groups influence the electron distribution across the aromatic system, which in turn affects properties like polarity, boiling point, and melting point. These differences are the foundation upon which chromatographic separations are built.

Core Differentiating Techniques: A Multi-pronged Approach

A robust and self-validating workflow for the differentiation of these isomers relies on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: A multi-technique workflow for the unambiguous differentiation of bromoisoquinolinamine isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between structural isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.[1]

The Causality Behind Spectral Differences

The electronic environment of each proton on the isoquinoline ring is uniquely influenced by the positions of the electron-donating amino (-NH₂) group and the electron-withdrawing, yet ortho-, para-directing bromine (-Br) atom.[1] The amino group generally shields ortho and para protons, causing their signals to appear at a higher field (lower ppm). Conversely, the bromine atom's inductive effect deshields adjacent protons, shifting their signals downfield (higher ppm). The interplay of these effects, combined with through-bond spin-spin coupling, creates a unique fingerprint for each isomer.

Predicted ¹H NMR Spectral Comparison
ProtonPredicted Chemical Shift (ppm) for this compoundPredicted Chemical Shift (ppm) for 5-Bromoisoquinolin-8-aminePredicted Chemical Shift (ppm) for 7-Bromoisoquinolin-8-amineKey Differentiating Features
H-1 ~9.0~9.1~9.0Proximity to the nitrogen atom results in a downfield shift.
H-3 ~7.6~7.7~7.6
H-4 ~8.2~8.3~8.2
H-5 Singlet, ~7.5N/ADoublet, ~7.4The multiplicity and chemical shift of H-5 are highly diagnostic.
H-7 Singlet, ~7.2Doublet, ~7.1N/AThe presence or absence of a signal and its multiplicity for H-7 is a key differentiator.
-NH₂ Broad singlet, ~5.5-6.5Broad singlet, ~5.5-6.5Broad singlet, ~5.5-6.5Chemical shift can vary with solvent and concentration.

Expert Insights:

  • For this compound: Expect two singlets in the aromatic region for H-5 and H-7, as they lack adjacent protons for coupling. This is a strong identifying feature.

  • For 5-Bromoisoquinolin-8-amine: The H-7 proton will appear as a doublet, coupled to H-6.

  • For 7-Bromoisoquinolin-8-amine: The H-5 proton will appear as a doublet, coupled to H-6.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information, with the carbon chemical shifts being sensitive to the electronic effects of the substituents. The carbons directly attached to the bromine and amino groups will show the most significant shifts.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations, which is invaluable for confirming the positions of the bromine and amino groups relative to the ring protons.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the isomers and can provide structural information through analysis of fragmentation patterns.

The Causality Behind Fragmentation Differences

While all isomers have the same molecular ion peak ([M]⁺ and [M+2]⁺ in a ~1:1 ratio due to the bromine isotopes ⁷⁹Br and ⁸¹Br), their fragmentation patterns upon ionization can differ. The position of the substituents influences the stability of the resulting fragment ions. The fragmentation of aromatic amines often involves the loss of HCN or related neutral molecules, and the stability of the resulting radical cations will be isomer-dependent.

Predicted Fragmentation Pathways:

  • Common Fragments: Expect to see the molecular ion cluster at m/z 222/224.

  • Differentiating Fragments: The relative intensities of fragment ions resulting from the loss of H, HCN, Br, or HBr may vary between isomers. For instance, the proximity of the amino and bromo groups in certain isomers might facilitate specific rearrangement and fragmentation pathways that are less favorable in others.

Experimental Protocol: GC-MS (for volatile derivatives) or LC-MS

For LC-MS (ESI):

  • Instrumentation: Couple a high-performance liquid chromatograph to a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

  • MS/MS Analysis: Select the molecular ion (m/z 223, corresponding to the monoisotopic mass of the protonated molecule with ⁷⁹Br) as the precursor ion for collision-induced dissociation (CID).

  • Data Analysis: Compare the resulting MS/MS spectra of the separated isomers. Look for unique fragment ions or significant differences in the relative abundances of common fragments.

Sources

A Strategic Guide to the Crystallographic and Physicochemical Characterization of 6-Bromoisoquinolin-8-amine Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Form Selection in Drug Development

6-Bromoisoquinolin-8-amine is a halogenated isoquinoline derivative of significant interest in medicinal chemistry, serving as a versatile intermediate in the synthesis of complex molecular architectures.[1] The isoquinoline core is a recognized privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] For active pharmaceutical ingredients (APIs) like this compound, which possess a basic amino group, salt formation is a critical step in preclinical development. The choice of the salt form can profoundly influence the API's physicochemical and biological properties, such as solubility, dissolution rate, stability, hygroscopicity, and bioavailability.[6] Approximately 50% of drugs on the market are administered as salts, underscoring the importance of a rational and thorough salt selection process.[7][6]

Part 1: Salt Formation and Crystallization Strategies

The journey to identifying the ideal salt form begins with a systematic approach to salt screening and crystallization. The primary amine at the C-8 position of this compound is a versatile nucleophile, readily participating in reactions to form a variety of salts.[1]

Rational Selection of Counter-ions

The selection of appropriate counter-ions is a crucial first step. For a basic compound like this compound, a range of pharmaceutically acceptable acids can be employed. The pKa difference between the basic drug and the acidic counter-ion should ideally be greater than 2-3 units to ensure the formation of a stable salt.[6]

Table 1: A Selection of Common Counter-ions for Salt Formation with Basic APIs

Counter-ion ClassExamplesRationale for Selection
Inorganic Acids Hydrochloride (HCl), Sulfate (H₂SO₄), Phosphate (H₃PO₄)Well-established safety profiles, often form highly crystalline salts.
Carboxylic Acids Acetate, Citrate, Tartrate, Maleate, FumarateGenerally regarded as safe (GRAS), can offer a range of solubility profiles.
Sulfonic Acids Mesylate (Methanesulfonate), Besylate (Benzenesulfonate)Tend to form stable, crystalline salts with good solubility.
Hydroxy Acids Lactate, GluconateOften used to enhance aqueous solubility.
Experimental Protocol: Synthesis of this compound Salts

This protocol provides a general method for the synthesis of various salts. The choice of solvent is critical and may require some optimization.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture). Gentle heating may be required to achieve complete dissolution.

  • Acid Addition: Add a stoichiometric amount (1.0 to 1.1 equivalents) of the selected acid (counter-ion) to the solution. The acid can be added as a solution in the same solvent or neat if it is a liquid.

  • Salt Formation: Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 24 hours. The formation of a precipitate indicates that the salt has formed and is insoluble in the chosen solvent. If no precipitate forms, the salt may be soluble, and the solvent should be slowly evaporated.

  • Isolation: If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of the cold solvent to remove any unreacted starting materials.

  • Drying: Dry the isolated salt under vacuum at a temperature appropriate for the solvent used.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is essential for X-ray crystallography. Several techniques can be employed, and often, a screening of different conditions is necessary.

  • Slow Evaporation:

    • Prepare a saturated solution of the this compound salt in a suitable solvent or solvent mixture.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the salt.

    • In a sealed container, place a larger volume of a "precipitant" solution (a solvent in which the salt is less soluble).

    • Place a small drop of the concentrated salt solution on a coverslip (hanging drop) or a pedestal (sitting drop) within the sealed container.

    • Over time, the vapor from the precipitant solution will diffuse into the drop containing the salt, gradually decreasing its solubility and inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the salt at an elevated temperature.

    • Slowly cool the solution to a lower temperature. The decrease in solubility upon cooling can lead to the formation of crystals. The cooling rate should be controlled to promote the growth of larger, higher-quality crystals.

Part 2: A Comparative Guide to Solid-State Characterization Techniques

A comprehensive characterization of the different salt forms is essential to select the best candidate for development. This involves a suite of analytical techniques, with single-crystal X-ray diffraction being the gold standard for structural elucidation.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides a detailed three-dimensional map of the atomic arrangement within a crystal.[8][9][10] This technique is invaluable for confirming the molecular structure, determining the stoichiometry of the salt, and understanding the intermolecular interactions, such as hydrogen bonding and crystal packing, which dictate the material's physical properties.

sc_xrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection Mount on goniometer data_processing Data Processing & Reduction data_collection->data_processing Diffraction pattern structure_solution Structure Solution data_processing->structure_solution Reflection data structure_refinement Structure Refinement structure_solution->structure_refinement Initial model validation Structure Validation & Analysis structure_refinement->validation Refined model

SC-XRD Experimental Workflow.

The data obtained from SC-XRD for different salts of this compound should be tabulated for easy comparison.

Table 2: Hypothetical Comparative Crystallographic Data for this compound Salts

ParameterHydrochloride SaltSulfate SaltTartrate Salt
Formula C₉H₈BrN₂ · HCl(C₉H₈BrN₂)₂ · H₂SO₄C₉H₈BrN₂ · C₄H₆O₆
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
Unit Cell (a, b, c, Å) 10.1, 8.5, 12.315.2, 9.8, 18.17.9, 11.4, 9.1
Unit Cell (α, β, γ, °) 90, 105.2, 9090, 90, 9095.3, 101.2, 88.7
Volume (ų) 10452680795
Z (molecules/unit cell) 442
Calculated Density (g/cm³) 1.651.721.58
Key H-Bonds N-H···Cl, N-H···NN-H···O(sulfate)N-H···O(carboxylate), O-H···N
Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to obtain a "fingerprint" of a crystalline solid.[11][12] It is essential for identifying different polymorphic forms, confirming the formation of a new salt, and assessing the crystallinity and purity of a sample.[11][13]

  • Sample Preparation: Gently grind a small amount of the salt sample to a fine powder to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powder into a sample holder.

  • Data Acquisition: Place the sample holder in the diffractometer. Set the instrument parameters (e.g., 2θ range, step size, scan speed) and initiate the data collection.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared to known patterns to identify the crystalline phase.

The comparison of PXRD patterns for different salts will reveal unique sets of diffraction peaks, confirming their distinct crystal structures.

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide crucial information about the physical and chemical changes that a material undergoes upon heating.[14]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to determine melting points, glass transitions, and to study polymorphism.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[15][16] TGA is used to assess thermal stability, decomposition temperatures, and to quantify the amount of solvent or water in a sample (solvates/hydrates).

  • DSC:

    • Accurately weigh a small amount of the salt sample (1-5 mg) into an aluminum pan.

    • Seal the pan (hermetically or with a pinhole, depending on the experiment).

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • TGA:

    • Accurately weigh a slightly larger amount of the salt sample (5-10 mg) into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the weight loss as a function of temperature.

Table 3: Hypothetical Comparative Thermal Data for this compound Salts

ParameterHydrochloride SaltSulfate SaltTartrate Salt
Melting Point (DSC, °C) 225.4 (sharp endotherm)198.7 (with decomposition)185.2 (broad endotherm)
Decomposition Onset (TGA, °C) 230205190
Water Content (TGA, %) < 0.1%3.2% (monohydrate)< 0.2%
Hygroscopicity LowModerateLow
Solubility Studies

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[17][18] The solubility of different salt forms can vary significantly.

  • Sample Addition: Add an excess amount of the salt to a known volume of the desired medium (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, filter or centrifuge the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved API in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 4: Hypothetical Comparative Solubility Data for this compound Salts

Salt FormSolubility in Water (mg/mL) at 25°CSolubility in PBS pH 7.4 (mg/mL) at 37°C
Free Base < 0.01< 0.01
Hydrochloride 5.24.8
Sulfate 12.510.3
Tartrate 8.97.5

Part 3: Integrated Data Analysis and Decision Making

The selection of the optimal salt form is a multi-parameter optimization process. The data from all characterization techniques must be considered in an integrated manner.

decision_making cluster_data Experimental Data cluster_criteria Selection Criteria sc_xrd SC-XRD Data (Structure, Packing) phys_chem Physicochemical Properties (Solubility, Stability) sc_xrd->phys_chem cryst Crystallinity & Polymorphism sc_xrd->cryst pxrd PXRD Data (Polymorphism, Purity) pxrd->cryst thermal Thermal Data (DSC/TGA) (Melting Point, Stability) thermal->phys_chem manuf Manufacturability (Hygroscopicity, Flow) thermal->manuf solubility Solubility Data (Aqueous, pH-dependent) solubility->phys_chem decision Optimal Salt Form Selection phys_chem->decision cryst->decision manuf->decision

Decision-making workflow for optimal salt selection.

An ideal salt form would exhibit a combination of high aqueous solubility, good thermal stability, a non-hygroscopic nature, and a stable crystalline form that is not prone to polymorphism. The crystallographic data provides the fundamental understanding of the solid-state structure that gives rise to these macroscopic properties. For instance, a salt with a dense hydrogen-bonding network, as revealed by SC-XRD, might be expected to have a higher melting point and lower solubility. Conversely, a salt that forms a hydrate may exhibit higher solubility but could also present challenges with hygroscopicity and stability.

By systematically generating and comparing the crystallographic and physicochemical data for a range of this compound salts, researchers can confidently select a candidate with the highest probability of success in further pharmaceutical development.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. Available at: [Link]

  • Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023). PubMed. Available at: [Link]

  • Salt selection in pharmaceutical product development. Slideshare. Available at: [Link]

  • Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Available at: [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. Available at: [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. Available at: [Link]

  • Crystallization processes in pharmaceutical technology and drug delivery design. Available at: [Link]

  • 23.2. Preparation of Amines. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available at: [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. RJPT. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Bentham Science. Available at: [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. ACS Publications. Available at: [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • Continuous crystallisation of organic salt polymorphs. Frontiers. Available at: [Link]

  • Synthesis of Amines and Ammonium Salts. ResearchGate. Available at: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

  • 10 Preparation Methods of Amines | Synthesis of Amines | Organic Chemistry. YouTube. Available at: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? CHIMIA. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Available at: [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available at: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. Malvern Panalytical. Available at: [Link]

  • Thermal Analysis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. Available at: [Link]

  • Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. Available at: [Link]

  • X-ray powder diffractograms of free base, commercial salt (where...). ResearchGate. Available at: [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Available at: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Bromoisoquinolin-8-amine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher in drug discovery and development, the synthesis and application of novel compounds like 6-Bromoisoquinolin-8-amine are the cornerstones of innovation.[1] This halogenated isoquinoline derivative, with its versatile structure, is a key building block in the creation of complex molecular architectures with potential therapeutic applications.[1] However, with great synthetic power comes the great responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory awareness.

Understanding the Compound: A Foundation for Safe Disposal

Primary aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity, and can pose a significant risk to aquatic life if released into the environment.[2] Halogenated organic compounds are also subject to stringent disposal regulations due to their persistence and potential to form hazardous byproducts upon incomplete combustion.[3][4] Therefore, all waste containing this compound must be treated as hazardous.

Key Chemical Characteristics Influencing Disposal:

PropertyImplication for Disposal
Physical State Solid
Chemical Class Halogenated Aromatic Amine
Known Incompatibilities Strong oxidizing agents[5]
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[6]

Immediate Safety and Handling: The First Line of Defense

Proper disposal begins with safe handling during use. Adherence to standard laboratory safety protocols is paramount to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Wear nitrile rubber gloves. Given that many halogenated solvents have poor compatibility with nitrile gloves, consider double-gloving for enhanced protection during transfers of solutions.[3]

  • Body Protection: A fully buttoned laboratory coat must be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) officer.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must follow a systematic process to ensure regulatory compliance and safety. The following workflow outlines the critical steps from waste generation to final disposal.

DisposalWorkflow cluster_0 In the Laboratory cluster_1 Waste Accumulation & Removal cluster_2 Final Disposition A Waste Generation (e.g., residual solid, contaminated labware, reaction mixtures) B Waste Characterization (Identify as Halogenated Organic Waste) A->B Step 1 C Waste Segregation (Separate from non-halogenated waste) B->C Step 2 D Containerization & Labeling (Use compatible, sealed container with 'Hazardous Waste' label) C->D Step 3 E Temporary Storage (In designated Satellite Accumulation Area) D->E F Request for Disposal (Contact EHS/Waste Management) E->F Step 4 G Transport to Central Facility (By trained personnel) F->G Step 5 H Consolidation & Manifesting (By licensed waste vendor) I High-Temperature Incineration (At a permitted facility) H->I Step 6

Caption: Decision workflow for the proper disposal of this compound waste.

Step 1: Waste Characterization

All waste streams containing this compound, including unreacted material, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and solutions, must be classified as hazardous waste . Specifically, it falls under the category of halogenated organic waste .

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to facilitate cost-effective and compliant disposal.

  • Halogenated vs. Non-Halogenated: this compound waste must be collected in a designated container for halogenated organic waste .[8] Do not mix it with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[8] The disposal of mixed waste is often more complex and expensive.

  • Incompatibles: Do not mix this waste with strong oxidizing agents.[5]

Step 3: Containerization and Labeling

The integrity of the waste container and the clarity of its label are fundamental to safe disposal.

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, for liquid waste.[3] For solid waste, a securely sealed, compatible container is required. The container must be in good condition with a tightly closing lid to prevent leaks or the release of vapors.

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " (avoid abbreviations or chemical formulas)

    • The approximate concentration and composition of the waste stream.

    • The date accumulation started.

Step 4: Temporary Storage

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible materials.[3]

  • In secondary containment to capture any potential leaks.

Step 5: Request for Disposal and Removal

Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]

Step 6: Final Disposition

Your institution's waste management professionals will ensure that the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration .[4] This process ensures the complete destruction of the compound and its hazardous byproducts.

Conclusion

The responsible management and disposal of this compound are integral to the research process. By understanding the chemical nature of this compound and adhering to a systematic disposal workflow, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain regulatory compliance. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (1987, December). Retrieved from [Link]

  • EPA Hazardous Waste Codes | UGA Environmental Safety Division. (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.